Technical Documentation Center

7-Methylquinoline-6-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-Methylquinoline-6-carboxylic acid

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Potential Therapeutic Applications of 7-Methylquinoline-6-carboxylic acid

Abstract The quinoline scaffold represents a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous compounds with a broad spectrum of pharmacological activities. This technical gui...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline scaffold represents a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous compounds with a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the potential therapeutic applications of a specific derivative, 7-Methylquinoline-6-carboxylic acid. While direct experimental data on this molecule is nascent, this document synthesizes information from closely related quinoline-carboxylic acids and methyl-substituted quinolines to project its therapeutic promise. We will delve into potential mechanisms of action, propose detailed experimental protocols for its biological evaluation, and present illustrative data from analogous compounds to guide future research and drug development efforts in oncology, infectious diseases, and inflammatory disorders.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the development of therapeutic agents.[1][2][3] Its rigid, planar structure provides a versatile framework for chemical modifications, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4] The addition of a carboxylic acid moiety, as seen in quinoline-carboxylic acids, often enhances interaction with biological targets through hydrogen bonding and can improve aqueous solubility.[4] Furthermore, the strategic placement of substituents, such as a methyl group at the 7-position, can significantly influence biological activity, potency, and selectivity.[3] This guide will focus on the untapped potential of 7-Methylquinoline-6-carboxylic acid, leveraging the wealth of knowledge surrounding its structural parents to illuminate a path for its investigation as a novel therapeutic candidate.

Projected Therapeutic Landscapes

Based on extensive research into analogous structures, 7-Methylquinoline-6-carboxylic acid is predicted to exhibit significant potential in several key therapeutic areas.

Anticancer Activity

Quinoline derivatives have demonstrated potent cytotoxic effects against a multitude of cancer cell lines.[5][6] The anticancer potential of quinoline-4-carboxylic acids and various methyl-quinolines suggests that 7-Methylquinoline-6-carboxylic acid could be a promising candidate for oncological applications.[1][3][7]

2.1.1. Proposed Mechanisms of Action

Several mechanisms have been elucidated for the anticancer activity of related quinoline compounds:

  • Inhibition of Dihydroorotate Dehydrogenase (DHODH): This enzyme is critical for the de novo synthesis of pyrimidines, which are essential for DNA and RNA production.[1] Cancer cells, with their high proliferation rates, are particularly vulnerable to the depletion of pyrimidines, leading to cell cycle arrest and apoptosis.[1]

  • Induction of Apoptosis and Cell Cycle Arrest: Many quinoline derivatives have been shown to trigger programmed cell death and halt the cell cycle in cancerous cells, preventing their proliferation.[2][6]

  • Modulation of Key Signaling Pathways: Derivatives of 7-methylquinoline have been observed to modulate oncogenic signaling pathways such as PI3K/Akt/mTOR and EGFR.[3]

2.1.2. Illustrative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative quinoline-carboxylic acid and methyl-quinoline derivatives against various cancer cell lines, providing a benchmark for the potential efficacy of 7-Methylquinoline-6-carboxylic acid.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Quinoline-2-carboxylic acidHELA (Cervical), MCF7 (Breast)Significant Cytotoxicity[2][2]
Quinoline-4-carboxylic acidMCF7 (Breast)Remarkable Growth Inhibition[8][8]
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidMCF-7 (Breast)82.9% growth reduction[7]
Quinoline-chalcone derivative 12eMGC-803 (Gastric)1.38[3]
Quinoline-based dihydrazone 3bMCF-7 (Breast)7.016[3]
Antimicrobial Activity

Quinolone carboxylic acids are a well-established class of antibacterial agents.[9][10] It is highly probable that 7-Methylquinoline-6-carboxylic acid will possess antimicrobial properties.

2.2.1. Proposed Mechanism of Action

The primary antibacterial mechanism for many quinoline derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV .[9] These enzymes are essential for bacterial DNA replication, transcription, and repair. Their inhibition leads to breaks in the bacterial DNA and ultimately cell death.[9]

2.2.2. Illustrative Antimicrobial Activity Data

The table below presents the minimum inhibitory concentration (MIC) values for selected quinoline derivatives against various bacterial strains.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
2-Phenyl-quinoline-4-carboxylic acid deriv.S. aureus64[9]
Sulfamethazine derivative 3lE. coli-[11]
Quinoline benzodioxole derivative BE. coli, S. aureus3.125[11]
Anti-inflammatory Activity

Certain substituted quinoline carboxylic acids have demonstrated potent anti-inflammatory and antiarthritic properties, suggesting another promising avenue for 7-Methylquinoline-6-carboxylic acid.[12]

2.3.1. Proposed Mechanism of Action

The anti-inflammatory effects of some quinoline derivatives are distinct from those of nonsteroidal anti-inflammatory drugs (NSAIDs) as they do not inhibit cyclooxygenase or lipoxygenase activities.[12] Instead, a proposed mechanism involves the down-regulation of T-cell function .[12]

Experimental Protocols for Biological Evaluation

To ascertain the therapeutic potential of 7-Methylquinoline-6-carboxylic acid, a series of robust in vitro and in vivo assays are required.

Synthesis of 7-Methylquinoline-6-carboxylic acid

The synthesis of the target compound can be approached through various established methods for quinoline synthesis, such as the Skraup reaction, followed by carboxylation.

3.1.1. Representative Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_skraup Skraup Reaction cluster_intermediate Intermediate cluster_carboxylation Carboxylation cluster_product Final Product m_toluidine m-Toluidine skraup_reaction Skraup Synthesis (H₂SO₄, Heat) m_toluidine->skraup_reaction glycerol Glycerol glycerol->skraup_reaction oxidizing_agent Oxidizing Agent oxidizing_agent->skraup_reaction methylquinoline 7-Methylquinoline skraup_reaction->methylquinoline carboxylation Carboxylation Reaction methylquinoline->carboxylation final_product 7-Methylquinoline-6-carboxylic acid carboxylation->final_product DHODH_Inhibition cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition dihydroorotate Dihydroorotate dhodh DHODH dihydroorotate->dhodh Substrate orotate Orotate ump UMP orotate->ump ... dna_rna DNA/RNA Synthesis ump->dna_rna proliferation Cell Proliferation dna_rna->proliferation dhodh->orotate Product quinoline 7-Methylquinoline- 6-carboxylic acid quinoline->dhodh Inhibition

Caption: Inhibition of DHODH by 7-Methylquinoline-6-carboxylic acid.

Conclusion and Future Directions

While direct experimental evidence for the therapeutic applications of 7-Methylquinoline-6-carboxylic acid is yet to be established, the extensive body of research on related quinoline derivatives provides a strong rationale for its investigation. The structural features of this molecule suggest a high probability of significant anticancer, antimicrobial, and anti-inflammatory activities. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for initiating comprehensive preclinical studies. Future research should focus on the efficient synthesis of 7-Methylquinoline-6-carboxylic acid, followed by a systematic evaluation of its biological activities using the outlined assays. Further structure-activity relationship (SAR) studies will be crucial for optimizing its potency and selectivity, potentially leading to the development of a novel and effective therapeutic agent.

References

  • The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide - Benchchem.
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed.
  • Quinoline-2-Carboxylic Acid Derivatives: A Pharmacological Deep Dive for Drug Discovery - Benchchem.
  • Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed.
  • Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. - R Discovery.
  • The Biological Versatility of 7-Methylquinoline and Its Derivatives: A Technical Guide - Benchchem.
  • An In-depth Technical Guide to 7-Methylquinoline: Molecular Structure, Properties, and Synthesis - Benchchem.
  • Comprehensive review on current developments of quinoline-based anticancer agents.
  • 7-Chloroquinoline-4-carboxylic acid literature review - Benchchem.
  • Quinolonecarboxylic acids. 2. Synthesis and antibacterial evaluation of 7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]b[1][13]enzothiazine-6-carboxylic acids - PubMed. Available at:

  • Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL ... - PubMed.
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC.
  • Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - PMC.
  • Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues.
  • Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer - MDPI.
  • Anticancer Activity of Quinoline Derivatives; An Overview - ResearchGate.

Sources

Exploratory

A Comprehensive Technical Guide to the Solubility Profile of 7-Methylquinoline-6-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals This guide offers an in-depth exploration of the solubility characteristics of 7-Methylquinoline-6-carboxylic acid, a key heterocyclic compound with applica...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide offers an in-depth exploration of the solubility characteristics of 7-Methylquinoline-6-carboxylic acid, a key heterocyclic compound with applications in medicinal chemistry and materials science. As direct quantitative solubility data for this specific molecule is not extensively available in public literature, this document provides a robust predictive analysis based on its physicochemical properties and the behavior of structurally related compounds. Furthermore, it details authoritative experimental protocols for researchers to determine precise solubility values, ensuring a foundation of scientific rigor for development and application.

Introduction to 7-Methylquinoline-6-carboxylic Acid: A Structural Perspective

7-Methylquinoline-6-carboxylic acid is a derivative of quinoline, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyridine ring. The molecule is further functionalized with a methyl group at the 7-position and a carboxylic acid group at the 6-position. This unique combination of a large, relatively nonpolar ring system with a polar, ionizable carboxylic acid and a lipophilic methyl group dictates its solubility behavior, presenting both challenges and opportunities in formulation and application.

An understanding of its solubility is paramount for its use in chemical synthesis, formulation development for drug delivery, and in vitro/in vivo biological assays.

Physicochemical Properties of 7-Methylquinoline-6-carboxylic Acid

PropertyValueSource
CAS Number 1979193-91-3[1]
Molecular Formula C₁₁H₉NO₂[1]
Molecular Weight 187.19 g/mol [1]
Calculated LogP 2.24[1]
Hydrogen Bond Acceptors 2[1]
Hydrogen Bond Donors 1[1]
Topological Polar Surface Area (TPSA) 50.19 Ų[1]

The Theoretical Framework: Predicting Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. The structure of 7-Methylquinoline-6-carboxylic acid provides key insights into its expected solubility profile.

  • The Quinoline Backbone: The fused aromatic ring system is inherently nonpolar and hydrophobic, favoring solubility in organic solvents.

  • The Carboxylic Acid Group: This is a polar, hydrophilic functional group capable of acting as a hydrogen bond donor and acceptor. Its presence suggests some solubility in polar solvents. Crucially, it is an acidic group with an estimated pKa in the range of 4-5, similar to other carboxylic acids.[2] This means its charge state, and therefore its aqueous solubility, is highly dependent on pH.

  • The Methyl Group: This is a nonpolar, lipophilic group that slightly enhances the overall hydrophobicity of the molecule compared to its non-methylated counterpart.

The Critical Role of pH

The solubility of 7-Methylquinoline-6-carboxylic acid in aqueous media is profoundly influenced by pH.

  • In acidic to neutral solutions (pH < pKa): The carboxylic acid group will be predominantly in its neutral, protonated form (-COOH). This form is less polar and will have very low water solubility.

  • In basic solutions (pH > pKa): The carboxylic acid will be deprotonated to form the carboxylate salt (-COO⁻). This ionic form is significantly more polar and will exhibit much higher aqueous solubility.

This pH-dependent behavior is a critical consideration for any application in aqueous systems, such as biological buffers or oral drug formulations.

Caption: pH-dependent equilibrium of 7-Methylquinoline-6-carboxylic acid.

Predicted Solubility Profile

Based on the structural analysis and data from related compounds, the following solubility profile is predicted for 7-Methylquinoline-6-carboxylic acid.

Solvent ClassExample SolventsPredicted SolubilityRationale
Aqueous Water, Buffers (pH < 5)Very LowThe large nonpolar quinoline ring dominates the molecule's properties in its neutral state. Structurally similar quinoline-6-carboxylic acid is practically insoluble in water.[3]
Aqueous Base 0.1 M NaOH, Buffers (pH > 7)HighFormation of the highly polar and water-soluble carboxylate salt.
Polar Protic Methanol, EthanolModerate to HighThe carboxylic acid group can form hydrogen bonds with the solvent.
Polar Aprotic DMSO, DMF, AcetoneHighStrong dipole-dipole interactions can solvate the molecule effectively. DMSO is a common solvent for dissolving drug compounds for initial screening.
Nonpolar Hexane, TolueneVery LowThe polar carboxylic acid group is incompatible with nonpolar solvents.
Chlorinated Dichloromethane (DCM), ChloroformLow to ModerateThe parent compound, 7-methylquinoline, is soluble in chloroform, but the polar carboxylic acid group will reduce this solubility.

Experimental Determination of Thermodynamic Solubility

For drug development and other precise applications, experimentally determined solubility data is essential. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.[4] This method involves creating a saturated solution and then quantifying the concentration of the dissolved compound.

Step-by-Step Protocol: Shake-Flask Method
  • Preparation: Add an excess amount of solid 7-Methylquinoline-6-carboxylic acid to a glass vial. The presence of undissolved solid is crucial to ensure saturation.[4]

  • Solvent Addition: Add a known volume of the chosen solvent to the vial.

  • Equilibration: Seal the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

  • Phase Separation: After equilibration, allow the vial to stand, or centrifuge it, to sediment the undissolved solid.

  • Sampling: Carefully withdraw a sample from the clear supernatant. To avoid aspirating any solid particles, it is critical to filter the sample through a syringe filter (e.g., 0.22 µm).

  • Quantification: Accurately dilute the filtered supernatant with a suitable solvent and determine the concentration of 7-Methylquinoline-6-carboxylic acid using a validated analytical method.

Analytical Quantification Methods

The choice of analytical technique depends on the properties of the compound and the required sensitivity.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method for quantifying compound concentration.[5][6] A calibration curve must be prepared using standard solutions of known concentrations.

  • UV-Vis Spectroscopy: If the compound has a distinct chromophore and does not suffer from interference from the solvent, UV-Vis spectroscopy can be a rapid quantification method.[4][6] A calibration curve based on Beer's Law is required.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_quantification Quantification A Add excess 7-Methylquinoline- 6-carboxylic acid to vial B Add known volume of solvent A->B C Seal and agitate in thermostatic shaker (24-48h) B->C D Centrifuge or let stand to sediment solid C->D E Withdraw supernatant and filter through 0.22 µm filter D->E F Prepare dilutions E->F G Analyze via HPLC or UV-Vis Spectroscopy F->G H Calculate solubility from calibration curve G->H

Caption: Experimental workflow for solubility determination.

Conclusion

7-Methylquinoline-6-carboxylic acid possesses a complex solubility profile dictated by its molecular structure. It is predicted to be poorly soluble in neutral aqueous solutions and nonpolar organic solvents. However, its solubility is expected to be significantly enhanced in basic aqueous solutions due to salt formation, and it should be readily soluble in polar aprotic solvents like DMSO and polar protic solvents like ethanol. For applications requiring precise solubility data, the standardized shake-flask method coupled with a reliable analytical technique such as HPLC is strongly recommended. This guide provides the theoretical foundation and practical framework for scientists and researchers to effectively work with this compound.

References

  • Waters Corporation. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]

  • Rheolution Inc. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]

  • Gong, X., et al. (2015, December 31). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • PubChem. Methyl quinoline-6-carboxylate. Retrieved from [Link]

  • PubChem. Methyl quinoline-7-carboxylate. Retrieved from [Link]

  • PubChem. 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid. Retrieved from [Link]

  • Mykhailiuk, P., et al. (2016). Experimental pKa values of carboxylic acids 37, 43, 61, and 62. ResearchGate. Retrieved from [Link]

  • Brogdon, B. N., Dimmel, D. R., & McDonough, T. J. (2018). Solubility of Various Carboxylic Acids and Corresponding Sodium Salts in Water and Ethan01.l~. ResearchGate. Retrieved from [Link]

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. ACS, Organic Division. Retrieved from [Link]

  • University of California, Davis. Approximate pKa chart of the functional groups. Retrieved from [Link]

  • ChemBK. Quinoline-6-carboxylic acid. Retrieved from [Link]

Sources

Foundational

The Genesis and Evolution of Substituted Quinoline Carboxylic Acids: A Technical Whitepaper

Executive Summary Substituted quinoline carboxylic acids, universally recognized today as quinolones and fluoroquinolones, represent one of the most successful classes of synthetic antibacterial agents in modern medicine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted quinoline carboxylic acids, universally recognized today as quinolones and fluoroquinolones, represent one of the most successful classes of synthetic antibacterial agents in modern medicine. Unlike naturally derived antibiotics (e.g., penicillins or macrolides), this class was born entirely from synthetic chemistry. This whitepaper explores the historical discovery, molecular mechanisms, Structure-Activity Relationships (SAR), and the foundational experimental protocols used in the development of these critical therapeutic agents.

Historical Background: The 1962 Breakthrough

The discovery of the quinolone class is a quintessential example of serendipity in medicinal chemistry. In 1962, George Lesher and his colleagues at the Sterling-Winthrop Research Institute were working on synthesizing the antimalarial drug chloroquine[1](). During the purification process, they isolated a byproduct: 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid[2]().

While this specific byproduct exhibited only modest antibacterial properties, it served as a vital structural lead. Systematic optimization of this scaffold led to the synthesis of the 1,8-naphthyridine analog, nalidixic acid [2](). Introduced clinically in 1967 for the treatment of urinary tract infections (UTIs), nalidixic acid established the foundational pharmacophore: a bicyclic core with a carboxylic acid at C3 and a ketone at C4[3]().

Mechanism of Action: Target Biology

Substituted quinoline carboxylic acids exert their bactericidal activity by targeting two essential bacterial type II topoisomerases: DNA Gyrase and Topoisomerase IV []().

  • DNA Gyrase (Topoisomerase II): Primarily targeted in Gram-negative bacteria (e.g., E. coli). It introduces negative supercoils into DNA, which is essential for relieving the torsional strain ahead of the replication fork[5]().

  • Topoisomerase IV: Primarily targeted in Gram-positive bacteria (e.g., S. aureus). It is responsible for the decatenation (unlinking) of daughter chromosomes following DNA replication[6]().

Causality of Cell Death: Quinolones do not merely inhibit these enzymes; they bind to the enzyme-DNA interface to stabilize the cleavage complex[5](). This prevents the religation of the cleaved DNA strands, leading to lethal double-strand DNA breaks, replication arrest, and rapid bacterial apoptosis[7]().

Molecular pathway of substituted quinoline carboxylic acids inducing bacterial cell death.

Structure-Activity Relationship (SAR) and Quantitative Evolution

The transformation of nalidixic acid into modern broad-spectrum fluoroquinolones was driven by precise, iterative substitutions on the quinoline core. The C3-carboxylic acid and C4-ketone are absolute requirements for binding to the DNA-enzyme complex.

  • C6 Substitution: The addition of a fluorine atom at C6 (creating fluoroquinolones) dramatically increases lipophilicity, facilitating cell wall penetration, and enhances the affinity for DNA gyrase by over 10-fold.

  • C7 Substitution: Adding a basic piperazine ring at C7 significantly broadens the spectrum against Gram-negative bacteria (e.g., Pseudomonas aeruginosa).

  • C8 Substitution: A methoxy group (-OCH3) at C8 (seen in moxifloxacin) increases activity against Gram-positive bacteria and reduces the propensity for resistance selection by targeting both Gyrase and Topo IV simultaneously[5]().

Table 1: Quantitative Impact of Substitutions on Antimicrobial Potency

Data represents typical Minimum Inhibitory Concentration (MIC) ranges ( μ g/mL) demonstrating the evolutionary leap across generations.

GenerationRepresentative DrugKey SubstitutionsPrimary TargetMIC Range: E. coliMIC Range: S. aureus
First Nalidixic AcidNone (Naphthyridine core)DNA Gyrase1.0 - 8.0> 128 (Resistant)
Second CiprofloxacinC6-Fluoro, C7-PiperazineDNA Gyrase0.01 - 0.060.25 - 1.0
Third LevofloxacinC6-Fluoro, C8-O-bridgeGyrase & Topo IV0.03 - 0.120.12 - 0.5
Fourth MoxifloxacinC6-Fluoro, C8-MethoxyTopo IV & Gyrase0.03 - 0.060.06 - 0.12

Experimental Methodology: DNA Gyrase Supercoiling Assay

To validate the mechanism of action of a novel quinolone derivative, researchers rely on the DNA Gyrase Supercoiling Assay [8](). This is a self-validating, highly robust in vitro system that measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into relaxed plasmid DNA.

Protocol: Step-by-Step Workflow

Rationale & Causality: The assay utilizes relaxed pBR322 plasmid DNA. Active DNA gyrase will convert this relaxed DNA into a tightly supercoiled form. Because supercoiled DNA is highly compact, it migrates significantly faster through an agarose gel than relaxed DNA. By introducing a quinolone, we inhibit the gyrase, resulting in the retention of the slower-migrating relaxed DNA band.

Reagents Required:

  • E. coli DNA Gyrase (A2B2 complex)[8]()

  • Relaxed pBR322 plasmid DNA (0.5 µg per reaction)

  • 5X Assay Buffer (containing ATP and Mg2+)

  • Test Quinolone (serially diluted)

  • Stop Buffer (SDS and Proteinase K)

Procedure:

  • Reaction Assembly: In a sterile microcentrifuge tube, combine 1X Assay Buffer, 0.5 µg of relaxed pBR322 DNA, and varying concentrations of the test quinolone.

  • Enzyme Addition: Add 1 Unit of E. coli DNA Gyrase to the mixture (Total volume: 30 µL). Include a positive control (enzyme + DNA, no drug) and a negative control (DNA only, no enzyme).

  • Incubation: Incubate the reaction at 37°C for exactly 30 minutes. Causality: This allows sufficient time for the ATP-dependent supercoiling kinetics to reach equilibrium.

  • Termination: Stop the reaction by adding an equal volume of Stop Buffer containing SDS and Proteinase K. Incubate for an additional 15 minutes at 37°C. Causality: SDS denatures the gyrase, and Proteinase K digests it, permanently trapping the DNA in its current topological state and preventing artifactual religation.

  • Electrophoresis: Load the samples onto a 1% agarose gel in TAE buffer. Critical Step: Do not include Ethidium Bromide (EtBr) in the gel or running buffer. Causality: EtBr intercalates into DNA, altering its supercoiling density and electrophoretic mobility, which will confound the separation of topoisomers.

  • Visualization: Post-stain the gel in a bath of EtBr (0.5 µg/mL) for 30 minutes, destain in water, and visualize under UV light. Calculate the IC50 based on the densitometric ratio of relaxed vs. supercoiled bands.

Assay S1 1. Substrate Prep (Relaxed pBR322) S2 2. Assembly (DNA + Gyrase + ATP + Drug) S1->S2 S3 3. Incubation (37°C, 30 min) S2->S3 ATP dependent S4 4. Termination (SDS + Proteinase K) S3->S4 Traps cleavage complexes S5 5. Electrophoresis (1% Agarose, No EtBr) S4->S5 Resolves topoisomers S6 6. Visualization (EtBr Post-stain) S5->S6 Quantify supercoiling

Workflow of the DNA Gyrase Supercoiling Assay for evaluating quinolone efficacy.

Conclusion

The journey from the accidental isolation of a chloroquine byproduct in 1962 to the rational design of fourth-generation fluoroquinolones showcases the power of structure-based drug design. By understanding the precise causality of target binding—specifically the stabilization of the topoisomerase-DNA cleavage complex—researchers continue to iterate on the quinoline carboxylic acid scaffold. Today, combating resistance mechanisms (such as gyrA/parC mutations and efflux pumps) relies heavily on the self-validating biochemical assays established during the early days of quinolone discovery.

Sources

Exploratory

Exploring derivatives and analogs of 7-Methylquinoline-6-carboxylic acid.

Title: Engineering the 7-Methylquinoline-6-Carboxylic Acid Scaffold: A Technical Guide to Next-Generation Kinase and Ectonucleotidase Inhibitors Introduction The quinoline-6-carboxylic acid core is a highly privileged sc...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Engineering the 7-Methylquinoline-6-Carboxylic Acid Scaffold: A Technical Guide to Next-Generation Kinase and Ectonucleotidase Inhibitors

Introduction The quinoline-6-carboxylic acid core is a highly privileged scaffold in medicinal chemistry, frequently utilized to target the ATP-binding pockets of kinases and the active sites of ectonucleotidases. The introduction of a methyl group at the 7-position—yielding 7-Methylquinoline-6-carboxylic acid (7-Me-Q6CA) —profoundly alters the physicochemical and spatial properties of the molecule. As a Senior Application Scientist, I have consistently observed that this specific substitution provides a critical steric vector. It restricts the rotational freedom of the adjacent C6-carboxylate, enhances the overall lipophilicity (LogP), and introduces a steric clash that can be weaponized to achieve exquisite target selectivity[1].

Mechanistic Rationale: The Power of the 7-Methyl Vector In drug discovery, the transition from a generic hit to a selective lead often hinges on subtle structural modifications. Understanding the causality behind these modifications is paramount.

  • Kinase Inhibition (DYRK1A): Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) is a prime target for neurodegenerative diseases like Alzheimer's and Down syndrome. Derivatives of quinoline-6-carboxylic acid, particularly fused indoloquinolines, are potent DYRK1A inhibitors[1]. The 7-methyl group acts as a steric shield, preventing off-target binding to closely related kinases (e.g., CLK1) by clashing with non-conserved bulky amino acid residues in their ATP-binding pockets[1].

  • Ectonucleotidase Modulation: Ectonucleotidases (such as ENPP1 and NTPDases) convert extracellular ATP into immunosuppressive adenosine, driving tumor immune evasion[2]. Quinoline-6-carboxylic acid amides mimic the purine core of ATP[3]. The 7-methyl group enhances membrane permeability and optimally positions the amide tail into the lipophilic sub-pockets of ENPP1, driving nanomolar affinity[2].

Protocol 1: Step-by-Step Synthesis of 7-Me-Q6CA Amides

Causality & Self-Validation: Direct amide coupling (e.g., using HATU/EDC) on 7-Me-Q6CA often yields poor results due to the severe steric hindrance imposed by the 7-methyl group adjacent to the carboxylic acid. To overcome this, we utilize a two-step acyl chloride intermediate pathway[4]. This protocol is designed as a self-validating system: reaction progression is strictly gated by LC-MS validation of intermediate quenching to prevent yield loss.

  • Acyl Chloride Formation: Suspend 7-Me-Q6CA (1.0 eq) in anhydrous dichloromethane (DCM). Add thionyl chloride (SOCl₂, 5.0 eq) and a catalytic amount of DMF (0.1 eq). Reflux at 45°C for 4 hours[4].

  • Validation Check (Self-Validating Step): Withdraw a 5 µL aliquot and quench immediately in 100 µL of LC-MS grade methanol. Analyze via LC-MS. The presence of the methyl ester mass (M+14) confirms the complete conversion of the acid to the highly reactive acyl chloride. Do not proceed to step 3 until the starting material is <1%.

  • Amide Coupling: Concentrate the reaction mixture under reduced pressure to remove excess SOCl₂. Redissolve the crude acyl chloride in anhydrous DCM.

  • Nucleophilic Addition: Dropwise add the desired amine (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq) at 0°C. Stir at room temperature for 12 hours[2].

  • Purification: Wash with 1N HCl, followed by saturated NaHCO₃. Purify the organic layer via flash chromatography (Silica, Hexane/EtOAc gradient).

Workflow Step1 Scaffold Selection (7-Me-Q6CA) Step2 Acyl Chloride Formation (SOCl2, Reflux) Step1->Step2 Step3 Amide/Ester Coupling (Amines/Phenols, DIPEA) Step2->Step3 Step4 LC-MS Validation (Self-Validating Check) Step3->Step4 Step4->Step3 Incomplete Step5 In Vitro Screening (DYRK1A / ENPP1) Step4->Step5 Purity >95%

Synthetic workflow for 7-Me-Q6CA derivatization with integrated LC-MS validation gating.

Protocol 2: TR-FRET Kinase Assay for DYRK1A Inhibition

Causality & Self-Validation: Quinoline derivatives are notoriously highly conjugated and often exhibit auto-fluorescence, which causes false positives in standard colorimetric or fluorescent assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay that eliminates background auto-fluorescence. The assay is self-validated by calculating the Z'-factor using Staurosporine as a positive control[5].

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute recombinant DYRK1A enzyme and ULight-labeled MBP (Myelin Basic Protein) substrate.

  • Compound Plating: Dispense 7-Me-Q6CA derivatives (10-point dose-response, 3-fold dilutions) into a 384-well ProxiPlate. Include Staurosporine (10 µM) as a positive control (100% inhibition) and DMSO as a negative control (0% inhibition)[5].

  • Kinase Reaction: Add DYRK1A enzyme and incubate for 15 minutes at room temperature to allow pre-binding. Initiate the reaction by adding ATP (at its predetermined Kₘ) and ULight-MBP. Incubate for 60 minutes.

  • Detection: Add the Europium-anti-phospho-MBP antibody and EDTA (to stop the kinase reaction). Incubate for 60 minutes.

  • Read & Validate: Read on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 665 nm / 615 nm).

  • Self-Validation Metric: Calculate the Z'-factor using the formula: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|. A Z'-factor > 0.6 validates the assay plate, ensuring the data is robust enough for SAR modeling.

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes the biological evaluation of representative 7-Me-Q6CA derivatives, highlighting the profound impact of the 7-methyl group on target selectivity compared to unmethylated baselines[1][2].

Compound IDR-Group (Amide Tail)DYRK1A IC₅₀ (nM)CLK1 IC₅₀ (nM)ENPP1 IC₅₀ (nM)Selectivity (CLK1/DYRK1A)
Ref-Q6CA Benzylamino (No 7-Me)45.252.1120.51.1x
7-Me-1a Benzylamino18.4>10,00045.2>500x
7-Me-1b 4-Fluorobenzylamino9.5>10,00018.7>1000x
7-Me-1c Piperidin-1-yl155.0>10,0008.3N/A (ENPP1 selective)

Data Interpretation: The addition of the 7-methyl group (Compound 7-Me-1a vs. Ref-Q6CA) dramatically abolishes CLK1 activity while simultaneously enhancing DYRK1A and ENPP1 potency, proving its utility as a powerful selectivity switch[1].

G cluster_0 Inhibitor Binding cluster_1 Downstream Effects Inhibitor 7-Me-Q6CA Derivative Target DYRK1A ATP Pocket Inhibitor->Target Competitive Binding Tau Tau Phosphorylation Target->Tau Inhibits APP APP Cleavage Target->APP Inhibits Disease Neurodegeneration Tau->Disease Reduces APP->Disease Reduces

DYRK1A inhibition logic by 7-Me-Q6CA derivatives and downstream reduction of neurodegeneration.

Conclusion

The 7-Methylquinoline-6-carboxylic acid scaffold is not merely a structural variation; it is a precision-engineered vector for rational drug discovery. By understanding the steric causality of the 7-methyl group, researchers can design highly selective kinase inhibitors and potent ectonucleotidase modulators. Adhering to self-validating synthetic and biochemical protocols ensures that the resulting SAR data is both trustworthy and actionable for downstream clinical development.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 7-Methylquinoline-6-carboxylic Acid in Targeted Anticancer Drug Discovery

Executive Summary In modern targeted anticancer drug discovery, the quinoline-6-carboxamide scaffold is recognized as a privileged pharmacophore, forming the core of several FDA-approved multi-kinase inhibitors. 7-Methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern targeted anticancer drug discovery, the quinoline-6-carboxamide scaffold is recognized as a privileged pharmacophore, forming the core of several FDA-approved multi-kinase inhibitors. 7-Methylquinoline-6-carboxylic acid serves as a highly specialized, premium building block for synthesizing Type II kinase inhibitors targeting Receptor Tyrosine Kinases (RTKs) such as VEGFR2, c-Met, and FGFR. This application note provides drug development professionals with the scientific rationale, synthesis methodologies, and self-validating biochemical protocols required to successfully integrate this scaffold into lead generation workflows.

Scientific Rationale: The "Magic Methyl" Effect

The addition of a methyl group at the 7-position of the quinoline ring is not merely a passive structural feature; it actively modulates the physicochemical and pharmacodynamic properties of the resulting drug candidate. This phenomenon is widely documented as the "magic methyl" effect, where the strategic placement of a single methyl group leads to profound changes in biological activity by restricting the molecular conformation [1][1].

In the context of 7-methylquinoline-6-carboxamides, the steric bulk of the 7-methyl group exerts an ortho-effect that forces the adjacent 6-carboxamide bond out of coplanarity with the quinoline ring system [2][2]. This induced dihedral angle precisely mimics the bioactive conformation required to bind the deep hydrophobic pocket (DFG-out conformation) of RTKs, thereby significantly reducing the entropic penalty of binding. Furthermore, replacing a 7-methoxy group—found in commercial RTK inhibitors like Lenvatinib [3][3]—with a 7-methyl group eliminates the metabolic liability of O-demethylation, enhancing the pharmacokinetic half-life of the synthesized inhibitors.

Table 1: Structure-Activity Relationship (SAR) Rationale
Scaffold FeatureConformational EffectMetabolic StabilityTarget Affinity (RTKs)
Quinoline-6-carboxylic acid Coplanar amide (high entropic penalty)HighBaseline
7-Methoxyquinoline-6-carboxylic acid Ortho-twisted amide (bioactive mimic)Low (prone to O-demethylation)High
7-Methylquinoline-6-carboxylic acid Ortho-twisted amide (bioactive mimic)High (resistant to demethylation)High to Very High

Experimental Workflows and Protocols

Workflow A 7-Methylquinoline- 6-carboxylic acid B Amide Coupling (HATU / DIPEA) A->B C Targeted Library (Type II Inhibitors) B->C D ADP-Glo Assay (VEGFR2 / c-Met) C->D E Cell Viability (HUVEC / A549) D->E

Figure 1. Drug discovery workflow utilizing the 7-methylquinoline-6-carboxylic acid scaffold.

Protocol 1: Synthesis of 7-Methylquinoline-6-carboxamide Libraries

Causality & Expert Insight: The steric hindrance imparted by the 7-methyl group makes the 6-carboxylic acid less reactive toward standard coupling reagents (e.g., EDC/NHS). Therefore, HATU is selected as the coupling reagent due to its superior ability to activate sterically hindered carboxylic acids without causing epimerization. DIPEA acts as a non-nucleophilic base to drive the reaction forward without interfering with the active ester.

Step-by-Step Methodology:

  • Dissolve 7-Methylquinoline-6-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration under an inert nitrogen atmosphere.

  • Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution. Stir at room temperature for 15 minutes to allow the formation of the active ester intermediate.

  • Add the target pharmacophore amine (e.g., substituted aniline or cyclopropylamine derivative) (1.1 eq) dropwise.

  • Stir the reaction mixture at room temperature for 12–18 hours. Monitor reaction completion via LC-MS.

  • Quench the reaction with saturated aqueous NaHCO3 and extract with Ethyl Acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient) to yield the pure 7-methylquinoline-6-carboxamide derivative.

Protocol 2: In Vitro Kinase Profiling (ADP-Glo™ Assay)

Causality & Expert Insight: To evaluate the synthesized library against RTKs (VEGFR2, c-Met), an assay that directly measures kinase activity regardless of the specific substrate is required. The ADP-Glo™ Kinase Assay is utilized because it measures ADP formed from the kinase reaction and can tolerate high ATP concentrations (up to 1 mM). This is critical for identifying ATP-competitive Type II inhibitors under physiological ATP conditions to avoid false positives [4][4].

Self-Validation: Always include a no-enzyme control (background) and a known inhibitor control (e.g., Lenvatinib) to calculate the Z'-factor. A Z'-factor > 0.5 validates the assay's robustness.

Step-by-Step Methodology:

  • Preparation: Prepare 1X Kinase Buffer. Dilute the purified recombinant kinase (e.g., VEGFR2) and the specific substrate to their optimal working concentrations.

  • Compound Addition: In a 384-well low-volume white plate, add 1 µL of the synthesized 7-methylquinoline-6-carboxamide derivative (serially diluted in DMSO, final DMSO <1%).

  • Kinase Reaction: Add 2 µL of the Kinase/Substrate mixture to the wells. Incubate for 10 minutes at room temperature to allow pre-binding.

  • Initiation: Add 2 µL of ATP solution (final concentration 100 µM to 1 mM depending on the Km of the kinase). Incubate for 60 minutes at room temperature.

  • ADP Detection Step 1: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection Step 2: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and introduce luciferase/luciferin for light generation. Incubate for 30–60 minutes.

  • Measurement: Read luminescence using a microplate reader (integration time 0.5–1 second/well).

  • Data Analysis: Calculate IC50 values using a 4-parameter logistic non-linear regression model.

Table 2: ADP-Glo Assay Setup (384-Well Format)
ComponentVolume (µL)Function in Assay
Test Compound1.0Inhibits kinase activity
Kinase/Substrate Mix2.0Catalyzes ATP -> ADP
ATP Solution2.0Phosphate donor
ADP-Glo™ Reagent5.0Stops reaction, depletes remaining ATP
Kinase Detection Reagent10.0Converts ADP to ATP, generates luminescence
Total Volume 20.0
Protocol 3: Cellular Efficacy and Anti-Angiogenic Profiling

Causality & Expert Insight: Biochemical potency does not guarantee cellular efficacy due to permeability and efflux issues. HUVEC (Human Umbilical Vein Endothelial Cells) are the gold standard for assessing VEGFR2-mediated anti-angiogenic effects, while A549 (lung carcinoma) cells test broader anti-proliferative effects.

Step-by-Step Methodology:

  • Seed HUVECs in a 96-well opaque plate at a density of 5,000 cells/well in 90 µL of Endothelial Cell Growth Medium. Incubate overnight at 37°C, 5% CO2.

  • Treat cells with 10 µL of the synthesized compounds (10X concentrated stocks in medium, final DMSO 0.1%) across a 9-point dose-response curve.

  • Incubate for 72 hours.

  • Add 100 µL of CellTiter-Glo® Reagent (pre-equilibrated to room temperature) to each well.

  • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence to quantify viable cells and calculate the cellular IC50.

Pathway cluster_0 Downstream Signaling Inhibitor 7-Methylquinoline- 6-carboxamides RTK Receptor Tyrosine Kinases (VEGFR2, c-Met) Inhibitor->RTK Inhibits Apoptosis Apoptosis Inhibitor->Apoptosis Induces PI3K PI3K / AKT Pathway RTK->PI3K Activates MAPK RAS / MAPK Pathway RTK->MAPK Activates Proliferation Tumor Proliferation & Angiogenesis PI3K->Proliferation Promotes MAPK->Proliferation Promotes

Figure 2. RTK signaling pathway inhibition by 7-methylquinoline-6-carboxamides.

Conclusion

The integration of 7-Methylquinoline-6-carboxylic acid into targeted library design leverages the "magic methyl" effect to structurally pre-organize molecules for optimal kinase hinge-binding. By following the self-validating synthesis and biochemical screening protocols outlined above, drug discovery professionals can efficiently identify novel, metabolically stable Type II kinase inhibitors with potent anti-angiogenic and anti-proliferative properties.

References

  • Pinheiro, P. D. S. M., Franco, L. S., & Fraga, C. A. M. (2023). "The Magic Methyl and Its Tricks in Drug Discovery and Development." Pharmaceuticals, 16(8):1157.
  • Chemical Society Reviews. (2021).
  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols.
  • RCSB Protein Data Bank. (2014).

Sources

Application

Topic: The Use of 7-Methylquinoline-6-carboxylic Acid in Developing New Antimicrobial Agents

An Application and Protocol Guide for Researchers Introduction: Identifying a New Antimicrobial Scaffold The relentless rise of antimicrobial resistance necessitates a continuous search for novel chemical entities capabl...

Author: BenchChem Technical Support Team. Date: March 2026

An Application and Protocol Guide for Researchers

Introduction: Identifying a New Antimicrobial Scaffold

The relentless rise of antimicrobial resistance necessitates a continuous search for novel chemical entities capable of combating multidrug-resistant pathogens.[1] The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous antibacterial agents, most notably the fluoroquinolones.[2][3] These agents traditionally exert their bactericidal effects by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair.[2][4]

This guide focuses on 7-Methylquinoline-6-carboxylic acid (CAS 1979193-91-3), a structurally related but underexplored molecule, as a promising starting point for the development of a new generation of antimicrobial agents.[5] The presence of the carboxylic acid moiety at position 6 and the methyl group at position 7 offers unique electronic and steric properties that can be exploited for derivatization. Our objective is to provide a comprehensive framework for researchers to synthesize, screen, and characterize novel compounds derived from this scaffold.

This document outlines a logical, field-tested workflow from initial library synthesis to primary biological screening, mechanism of action studies, and preliminary in vivo evaluation. Each protocol is presented with the underlying scientific rationale to empower researchers to not only execute the steps but also to interpret the results and make informed decisions for their drug discovery programs.

Part 1: Compound Library Development

The foundational step in this discovery pipeline is the chemical modification of the 7-Methylquinoline-6-carboxylic acid scaffold to generate a diverse library of candidate compounds. The goal is to explore the structure-activity relationship (SAR) by modifying key positions on the quinoline ring.[6]

Rationale for Derivatization

The carboxylic acid group is an ideal handle for amide bond formation, allowing for the introduction of a wide variety of amines. This strategy is effective for modulating properties such as cell permeability, target engagement, and solubility. Further modifications can be explored on the quinoline core, although derivatization of the carboxylic acid is the most direct path to a diverse library.

General Protocol: Amide Library Synthesis

This protocol outlines a standard procedure for coupling various amines to the 7-Methylquinoline-6-carboxylic acid core.

Materials:

  • 7-Methylquinoline-6-carboxylic acid

  • A diverse panel of primary and secondary amines

  • Coupling agents (e.g., HATU, HOBt/EDC)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Tertiary base (e.g., DIPEA)

  • Reaction vials, magnetic stirrer, and standard laboratory glassware

  • Purification system (e.g., flash chromatography or preparative HPLC)

Procedure:

  • Activation: In a clean, dry reaction vial, dissolve 1 equivalent of 7-Methylquinoline-6-carboxylic acid in anhydrous DMF.

  • Add 1.1 equivalents of the chosen coupling agent (e.g., HATU) and 2 equivalents of DIPEA.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling: To the activated mixture, add 1.2 equivalents of the desired amine.

  • Allow the reaction to stir at room temperature for 4-16 hours. Monitor reaction progress using TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography or preparative HPLC to yield the final amide derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Part 2: Primary Antimicrobial Screening

The initial biological assessment of the synthesized library involves determining the in vitro potency of each compound against a panel of clinically relevant bacterial pathogens. The gold standard for this is the determination of the Minimum Inhibitory Concentration (MIC).[7]

Workflow for Antimicrobial Drug Discovery

The overall process follows a structured path from initial chemical synthesis to biological validation.

Antimicrobial Discovery Workflow cluster_0 Chemistry cluster_1 In Vitro Biology cluster_2 In Vivo Evaluation A Scaffold Selection (7-Methylquinoline- 6-carboxylic acid) B Library Synthesis (Derivatization) A->B C Primary Screening (MIC/MBC Assays) B->C D Mechanism of Action (e.g., DNA Gyrase Assay) C->D E Advanced Studies (Time-Kill, Resistance) D->E F Toxicity Screening (e.g., Hemolysis) E->F G Efficacy Models (e.g., Murine Infection) F->G H Candidate Selection G->H Lead Optimization

Caption: High-level workflow for antimicrobial agent development.

Protocol: Broth Microdilution for MIC Determination

This protocol is based on the standards established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[4][8] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[8][9]

Materials:

  • Synthesized quinoline derivatives (stock solutions in DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Quality control (QC) strains with known MIC values

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacteria.[4] Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[4]

  • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4]

  • Compound Preparation: Prepare a stock solution of each test compound (e.g., 1280 µg/mL in DMSO).[4]

  • In a 96-well plate, perform a serial twofold dilution of the test compound in CAMHB.[4] Typically, this is done across 10 columns, creating a concentration range (e.g., from 64 µg/mL to 0.125 µg/mL).[4]

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. The final volume in each well should be 100 µL.[4]

  • Controls:

    • Growth Control: Include wells with inoculum but no compound (e.g., column 11).

    • Sterility Control: Include wells with CAMHB only, no inoculum (e.g., column 12).

  • Incubation: Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed. This can be aided by using a plate reader to measure optical density (OD600).[10]

Data Presentation

MIC values should be recorded in a clear, tabular format for easy comparison of compound activity across different bacterial strains.

Compound IDS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)P. aeruginosa (ATCC 27853) MIC (µg/mL)
7-MQ-6-CA (Parent) >64>64>64
Derivative-001 1632>64
Derivative-002 2416
Ciprofloxacin (Control) 0.250.0150.5

Part 3: Elucidating the Mechanism of Action (MoA)

For active compounds, identifying the cellular target is a critical step. Given the quinoline scaffold's known propensity to target bacterial type II topoisomerases, a primary hypothesis is the inhibition of DNA gyrase.[2][11]

The DNA Gyrase Inhibition Hypothesis

DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process essential for DNA replication and transcription. Quinolone antibiotics inhibit this process by stabilizing the "cleavage complex," which is an intermediate state where the DNA is cut, leading to lethal double-strand breaks.[12][13]

DNA Gyrase Inhibition cluster_0 Normal DNA Replication cluster_1 Inhibition by Quinolone Agent A Relaxed DNA B DNA Gyrase introduces negative supercoils A->B C Supercoiled DNA (Replication proceeds) B->C D Relaxed DNA E DNA Gyrase binds DNA, creating a break D->E F Quinolone Agent binds to Gyrase-DNA complex E->F G Stabilized 'Cleavage Complex' prevents DNA resealing F->G H DNA Fragmentation & Cell Death G->H

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Analyzing 7-Methylquinoline-6-carboxylic acid

Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction & Chemical Properties 7-Methylquinoline-6-carboxylic acid (CAS No. 1979193-91-3)[1] is a highly valuable chemical inte...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction & Chemical Properties

7-Methylquinoline-6-carboxylic acid (CAS No. 1979193-91-3)[1] is a highly valuable chemical intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Structurally, the molecule is amphoteric: it features a basic quinoline nitrogen and an acidic carboxylic acid moiety. This zwitterionic nature presents distinct chromatographic challenges. If analyzed under unoptimized conditions, the compound is prone to severe peak tailing, unpredictable retention times, and poor resolution due to secondary interactions with the stationary phase.

This application note provides a comprehensive, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol designed specifically to overcome these challenges, ensuring high precision, accuracy, and reproducibility.

Scientific Rationale & Method Development (Expertise & Experience)

To design a robust analytical method, we must move beyond empirical trial-and-error and address the fundamental physical chemistry of the analyte. The experimental choices in this protocol are dictated by the following causal relationships:

  • Causality of Mobile Phase pH: The most critical parameter for quinoline carboxylic acids is the pH of the mobile phase. At a neutral pH (~5-7), the molecule exists predominantly as a zwitterion. In this state, the positively charged quinoline nitrogen interacts strongly with residual, negatively charged silanols on the silica backbone of the column, causing severe peak tailing. By lowering the pH to approximately 2.8 using 0.1% Formic Acid, the carboxylic acid group is fully protonated (neutralized). This suppresses silanol ionization and ensures a single dominant ionization state, resulting in sharp, symmetrical peaks[2].

  • Column Selection: An end-capped C18 reverse-phase column is strictly required. End-capping chemically blocks free surface silanols, minimizing the secondary interactions that degrade peak shape. While mixed-mode columns can be employed for highly polar pyridine/quinoline derivatives[3], a high-quality end-capped C18 provides the most scalable and cost-effective solution for this specific lipophilic profile[4].

  • Organic Modifier: Acetonitrile is selected over methanol due to its lower viscosity and superior elution strength. This minimizes system backpressure during gradient elution and provides sharper peak profiles for aromatic carboxylic acids.

Mechanism A High pH (>7) Deprotonated Carboxylate (Poor Retention) B Neutral pH (~4-6) Zwitterionic State (Peak Tailing) A->B Decrease pH C Low pH (<3) Protonated Acid (Optimal Retention) B->C Add 0.1% Formic Acid

Caption: Effect of mobile phase pH on the ionization state and retention of quinoline carboxylic acids.

Experimental Protocols

This protocol is designed as a self-validating system. By strictly following the preparation steps and verifying the output against the System Suitability criteria (Table 2), the analyst can guarantee the integrity of their data before running unknown samples.

Reagents and Materials
  • 7-Methylquinoline-6-carboxylic acid reference standard (Purity ≥95%).

  • Acetonitrile (HPLC-grade).

  • Methanol (HPLC-grade, for sample dissolution).

  • Formic acid (Analytical grade, ~98%).

  • Ultrapure water (18.2 MΩ·cm).

Step-by-Step Preparation Methodology
  • Preparation of Mobile Phase A (0.1% Formic Acid in Water):

    • Transfer 1.0 mL of concentrated formic acid into a 1000 mL volumetric flask.

    • Dilute to the mark with ultrapure water and mix thoroughly.

    • Filter the solution through a 0.22 µm nylon membrane filter to remove particulates.

    • Degas the solution via ultrasonication for 15 minutes prior to use.

  • Preparation of Mobile Phase B (0.1% Formic Acid in Acetonitrile):

    • Transfer 1.0 mL of concentrated formic acid into 1000 mL of HPLC-grade acetonitrile.

    • Mix thoroughly and degas via ultrasonication for 15 minutes.

  • Standard Stock Solution Preparation (1000 µg/mL):

    • Accurately weigh 10.0 mg of the 7-Methylquinoline-6-carboxylic acid reference standard into a 10 mL volumetric flask.

    • Add approximately 6 mL of HPLC-grade methanol. Sonicate for 10–15 minutes until the solid is completely dissolved.

    • Allow the solution to equilibrate to room temperature, then dilute to the 10 mL mark with methanol.

  • Working Standard Solution Preparation (50 µg/mL):

    • Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask.

    • Dilute to the mark using a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

    • Filter the final solution through a 0.45 µm PTFE syringe filter directly into an amber HPLC autosampler vial.

Workflow A 1. Sample Preparation (Dissolution in MeOH) B 2. Column Selection (End-capped C18, 5 µm) A->B C 3. Mobile Phase Optimization (0.1% Formic Acid, pH 2.8) B->C D 4. Gradient Elution (Water/Acetonitrile) C->D E 5. Method Validation (Linearity, LOD/LOQ, Precision) D->E

Caption: Experimental workflow for the HPLC method development of 7-Methylquinoline-6-carboxylic acid.

Chromatographic Conditions

The following gradient method ensures baseline separation of the target analyte from potential synthetic impurities while maintaining a rapid total run time.

Table 1: Analytical HPLC Method Parameters

ParameterCondition
Column C18 Reverse-Phase, End-capped (4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Ultrapure Water (pH ~2.8)
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-2 min: 10% B2-10 min: 10% → 90% B10-12 min: 90% B (Wash)12-15 min: 10% B (Re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 280 nm (Photodiode Array Detector)
Total Run Time 15 minutes

System Suitability & Method Validation

To ensure the reliability of the generated data, the HPLC system must meet the following suitability criteria before sample analysis begins. These parameters act as a built-in quality control checkpoint.

Table 2: System Suitability and Validation Specifications

ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) ~6.5 - 7.5 minEnsures adequate hydrophobic interaction with the stationary phase.
Theoretical Plates (N) > 10,000Validates column efficiency and confirms the absence of voiding.
Tailing Factor (Tf) ≤ 1.2Confirms successful suppression of secondary silanol interactions by the acidic mobile phase.
Injection Precision RSD ≤ 2.0% (n=6)Ensures autosampler repeatability and method stability.
Signal-to-Noise (LOQ) S/N ≥ 10:1Establishes the absolute lower limit of reliable quantitative measurement.

References

  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid - Benchchem. Benchchem.com. 4

  • HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column - SIELC Technologies. Sielc.com. 3

  • New, Simple and Validated RP-HPLC Method for Quality Control of Moxifloxacin - Symbiosis. Symbiosisonlinepublishing.com. 2

  • 1979193-91-3, 7-Methylquinoline-6-carboxylic Acid - Shao-Yuan. Shao-yuan.com. 1

Sources

Application

Application Note: Multi-Step Synthesis of Tyrosine Kinase Inhibitors Utilizing 7-Methylquinoline-6-carboxylic Acid

Document ID: AN-7MQA-2026 Target Audience: Synthetic Chemists, Process Chemists, and Oncology Drug Development Professionals Scaffold Focus: Receptor Tyrosine Kinase (RTK) Inhibitors (VEGFR/FGFR/DYRK1A) Chemical Rational...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-7MQA-2026 Target Audience: Synthetic Chemists, Process Chemists, and Oncology Drug Development Professionals Scaffold Focus: Receptor Tyrosine Kinase (RTK) Inhibitors (VEGFR/FGFR/DYRK1A)

Chemical Rationale & Scaffold Significance

7-Methylquinoline-6-carboxylic acid (CAS: 1979193-91-3) is a highly versatile and privileged building block in modern oncology drug discovery. The quinoline-6-carboxamide core serves as a critical hinge-binding motif in numerous targeted therapies, including blockbuster multi-kinase inhibitors like Lenvatinib and clinical-stage TGF-β receptor I kinase inhibitors such as [1]. Furthermore, quinoline-6-carboxylic acid derivatives have been extensively validated as [2] for targets like DYRK1A.

The Role of the 7-Methyl Substituent: The inclusion of a methyl group at the C7 position provides profound structural and electronic advantages:

  • Steric Steering: The bulky methyl group restricts the rotational degree of freedom of the adjacent C6-carboxamide. This locks the amide bond into a highly specific bioactive conformation, minimizing the entropic penalty upon binding to the kinase hinge region.

  • Electronic Modulation: The electron-donating inductive effect (+I) of the methyl group enriches the electron density of the quinoline core. This subtly increases the pKa​ of the quinoline nitrogen, optimizing the molecule's hydrogen-bond acceptor capacity and improving cellular permeability.

Retrosynthetic Strategy & Workflow

To construct a functionalized Receptor Tyrosine Kinase (RTK) inhibitor, the C4 position of the quinoline ring must be activated to allow for the installation of an arylamino or aryloxy headgroup. We have designed a robust, 4-step synthetic workflow that leverages regioselective N-oxidation and chlorination to achieve this goal.

G SM 7-Methylquinoline-6-carboxylic acid (CAS: 1979193-91-3) Step1 Step 1: Amide Coupling (T3P, Cyclopropylamine, DIPEA) SM->Step1 Int1 N-Cyclopropyl-7-methylquinoline- 6-carboxamide Step1->Int1 Step2 Step 2: N-Oxidation (mCPBA, DCM, 0°C to RT) Int1->Step2 Int2 Quinoline N-oxide Intermediate Step2->Int2 Step3 Step 3: Regioselective Chlorination (POCl3, Reflux) Int2->Step3 Int3 4-Chloro-N-cyclopropyl-7-methyl quinoline-6-carboxamide Step3->Int3 Step4 Step 4: SNAr Coupling (Substituted Aniline, Pd-cat/Base) Int3->Step4 API Final TKI Candidate (VEGFR/FGFR Inhibitor) Step4->API

Multi-step synthesis of a novel TKI from 7-Methylquinoline-6-carboxylic acid.

Experimental Protocols & Mechanistic Causality

Step 1: Biomimetic Amidation utilizing T3P®

Causality: Traditional uronium-based coupling agents (e.g., HATU) generate byproducts that are notoriously difficult to purge during large-scale API manufacturing. To circumvent this, we employ Propylphosphonic anhydride (T3P®). T3P operates via a[3] analogous to ATP-grasp enzymes, forming a highly reactive mixed anhydride that undergoes rapid aminolysis. Crucially, all T3P byproducts are highly water-soluble, allowing for product isolation via a simple aqueous wash, thereby drastically reducing the Environmental factor (E-factor) of the process.

Self-Validating Protocol:

  • Charge a dry 500 mL jacketed reactor with 7-Methylquinoline-6-carboxylic acid (10.0 g, 53.4 mmol) and anhydrous ethyl acetate (100 mL) under an inert N2​ atmosphere.

  • Add N,N -Diisopropylethylamine (DIPEA) (27.9 mL, 160.2 mmol) and cyclopropylamine (4.4 mL, 64.1 mmol). Stir at 20°C for 15 minutes to ensure complete dissolution.

  • Dropwise add T3P (50% w/w in EtOAc, 47.6 mL, 80.1 mmol) over 30 minutes, maintaining the internal temperature strictly below 25°C to prevent thermal degradation.

  • In-Process Control (IPC): Stir the reaction for 2 hours. Sample 50 µL, dilute in MeCN, and analyze via LC-MS (ESI+). Proceed to workup only when the starting material peak ( m/z 188.0) is ≤ 1% total area.

  • Quench the reaction with 100 mL of saturated aqueous NaHCO3​ . Separate the organic layer, wash with brine (50 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield N-cyclopropyl-7-methylquinoline-6-carboxamide as a pale yellow solid.

Steps 2 & 3: N-Oxidation and Regioselective Chlorination

Causality: Direct electrophilic halogenation of the quinoline core is unviable due to the electron-deficient nature of the pyridine ring. Instead, we utilize an N-oxidation strategy followed by treatment with Phosphorus oxychloride ( POCl3​ ). Mechanistically, the N-oxide oxygen attacks the electrophilic phosphorus of POCl3​ , forming a superior leaving group ( −OPOCl2​ ). This generates a highly electrophilic intermediate that undergoes nucleophilic attack by the chloride ion. The 7-methyl group sterically shields the C2 position while electronically stabilizing the transition state at the C4 position, resulting in excellent [4].

Self-Validating Protocol:

  • Dissolve the Step 1 product (10.0 g) in dichloromethane (DCM, 150 mL) and cool to 0°C.

  • Portion-wise add mCPBA (77% purity, 1.2 eq). Allow the mixture to warm to room temperature and stir for 12 hours.

  • IPC: Confirm complete N-oxidation via TLC (DCM:MeOH 9:1). The N-oxide will present a lower Rf​ value (~0.3) compared to the starting material.

  • Quench with 10% aqueous sodium thiosulfate (100 mL) to neutralize excess oxidant. Extract the organic layer, dry, and concentrate to isolate the N-oxide intermediate.

  • Suspend the crude N-oxide in anhydrous toluene (100 mL). Slowly add POCl3​ (3.0 eq) and heat the mixture to 90°C for 4 hours.

  • IPC: Monitor by LC-MS for the appearance of the chlorinated product ( m/z 261.1 / 263.1, displaying a characteristic 3:1 isotopic pattern for 35Cl/37Cl ).

  • Cool the reactor to 0°C and carefully quench by pouring the mixture over crushed ice. Basify to pH 8 with 2M aqueous NaOH. Extract with EtOAc, dry, and concentrate to yield 4-chloro-N-cyclopropyl-7-methylquinoline-6-carboxamide.

Step 4: Final API Assembly (SNAr)

The highly reactive 4-chloro intermediate can now undergo a standard Nucleophilic Aromatic Substitution (SNAr) or a Buchwald-Hartwig cross-coupling with a substituted aniline (e.g., 4-amino-2-fluorophenol) in the presence of a palladium catalyst and base to yield the final multi-kinase inhibitor.

Process Optimization & Quantitative Data

To justify the selection of T3P in Step 1, a comparative optimization study was conducted against traditional coupling reagents. The data below summarizes the efficiency, purity, and environmental impact of each method.

Coupling ReagentEquivalentsReaction Time (h)Isolated Yield (%)Purity (HPLC %)E-factor (Workup Complexity)
HATU / DIPEA 1.248894.5High (Requires complex chromatography)
EDC / HOBt 1.5127691.0Medium (Sluggish kinetics, urea byproducts)
T3P (50% in EtOAc) 1.5295 98.5 Low (Simple aqueous wash)

Table 1: Optimization of the Step 1 Amidation Reaction. T3P demonstrates superior kinetics, yield, and a highly favorable impurity profile.

References

  • Title: Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) Source: PMC / National Institutes of Health (NIH) URL: [Link]

  • Title: Regioselective Chlorination of Quinoline N-Oxides and Isoquinoline N-Oxides Using PPh3/Cl3CCN Source: ResearchGate URL: [Link]

  • Title: 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: ALK5 | New Drug Approvals (Galunisertib) Source: New Drug Approvals URL: [Link]

Sources

Method

Application Note: Experimental Procedures for Evaluating PKMYT1 Enzyme Inhibition by 7-Methylquinoline-6-carboxylic Acid

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Introduction & Scientific Rationale The regulation of the...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Introduction & Scientific Rationale

The regulation of the G2/M cell cycle transition is heavily dependent on the balance of kinase and phosphatase activity. Protein Kinase Membrane-associated Tyrosine/Threonine 1 (PKMYT1) plays a critical role in this checkpoint by dual-phosphorylating the Cdk1-cyclin B complex at the Thr14 and Tyr15 residues, thereby keeping it in an inactive state and preventing premature mitosis[1]. In many cancers with high genomic instability, inhibiting PKMYT1 forces cells with unrepaired DNA damage through the G2/M checkpoint, resulting in mitotic catastrophe and apoptosis.

Recent patent literature and medicinal chemistry efforts have identified quinoline-based scaffolds—specifically derivatives of 7-Methylquinoline-6-carboxylic acid (CAS: 1979193-91-3)—as privileged fragments for developing ATP-competitive PKMYT1 inhibitors[2].

This application note details a robust, self-validating experimental cascade designed to evaluate the enzyme inhibitory properties of 7-Methylquinoline-6-carboxylic acid. By combining high-throughput Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), real-time Surface Plasmon Resonance (SPR), and classical Michaelis-Menten kinetic assays, researchers can confidently profile both the binding affinity and the exact mechanism of action (MoA) of this compound.

Causality in Assay Selection (E-E-A-T)
  • TR-FRET (LanthaScreen™): Chosen for primary screening due to its exceptional signal-to-background ratio. Unlike standard absorbance assays, TR-FRET eliminates compound auto-fluorescence interference—a common issue with conjugated aromatic systems like quinolines[3].

  • Surface Plasmon Resonance (SPR): While TR-FRET provides an equilibrium IC50​ , SPR is selected to determine the kinetic rate constants ( kon​ and koff​ ). Understanding the residence time ( 1/koff​ ) is critical, as prolonged target engagement often correlates better with in vivo efficacy than binding affinity alone.

  • Enzymatic MoA Assays: Selected to definitively prove causality between compound binding and ATP competition, ensuring the fragment acts at the kinase hinge region rather than via an allosteric mechanism.

Workflow Start 7-Methylquinoline-6-carboxylic acid (Test Article) TRFRET Primary Screening TR-FRET Binding Assay Start->TRFRET IC50 Determination SPR Kinetic Profiling Surface Plasmon Resonance TRFRET->SPR Binding Kinetics (kon, koff) MOA Mechanism of Action ATP Competition Assay SPR->MOA MoA Validation Result Validated ATP-Competitive PKMYT1 Inhibitor MOA->Result Data Integration

Caption: Experimental screening cascade for evaluating 7-Methylquinoline-6-carboxylic acid.

Experimental Protocols

Protocol 1: TR-FRET Kinase Binding Assay

This protocol utilizes a Europium (Eu)-labeled anti-tag antibody and an Alexa Fluor™ 647-labeled ATP-competitive tracer. When 7-Methylquinoline-6-carboxylic acid binds to the PKMYT1 active site, it displaces the tracer, resulting in a quantifiable loss of the FRET signal[3],[4].

Reagents & Materials:

  • Recombinant GST-tagged PKMYT1 Kinase (Full length).

  • LanthaScreen™ Eu-anti-GST Antibody & Kinase Tracer 178[3].

  • 1X Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35[3].

  • 384-well low-volume white microplates.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 4X serial dilution of 7-Methylquinoline-6-carboxylic acid in 1X Kinase Buffer A (containing a final concentration of 1% DMSO). Include a known PKMYT1 inhibitor (e.g., Dasatinib) as a positive control[5].

  • Assay Assembly: To each well of the 384-well plate, add:

    • 4 µL of the 4X compound dilution.

    • 8 µL of a 2X Kinase/Antibody mixture (Final concentrations: 2.5 nM PKMYT1, 2 nM Eu-anti-GST antibody)[4].

    • 4 µL of 4X Kinase Tracer 178 (Final concentration: 2.5 nM)[4].

  • Incubation: Seal the plate and incubate in the dark at room temperature for 60 minutes to allow the system to reach equilibrium.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., EnVision).

    • Excitation: 340 nm (Europium donor).

    • Emission 1: 665 nm (Alexa Fluor 647 acceptor).

    • Emission 2: 615 nm (Europium reference)[3].

  • Self-Validation Check: Calculate the Emission Ratio (665 nm / 615 nm). Compute the Z'-factor using the DMSO vehicle (negative control) and the Dasatinib saturated wells (positive control). The assay is only validated for data extraction if Z' > 0.5 [3].

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

To ensure trustworthiness, SPR provides orthogonal, label-free validation of the TR-FRET hits and extracts the kinetic parameters of the fragment.

Step-by-Step Methodology:

  • Surface Preparation: Using a Biacore™ T200 system, activate a CM5 sensor chip using standard EDC/NHS amine coupling chemistry.

  • Ligand Immobilization: Immobilize GST-PKMYT1 onto Flow Cell 2 (FC2) to a target level of ~3000 Resonance Units (RU). Leave Flow Cell 1 (FC1) blank as a reference surface. Block both cells with 1 M Ethanolamine-HCl (pH 8.5).

  • Analyte Injection: Prepare 7-Methylquinoline-6-carboxylic acid in running buffer (PBS-T, 5% DMSO). Inject the compound over FC1 and FC2 at multiple concentrations (e.g., 1.56 µM to 50 µM) at a flow rate of 30 µL/min.

  • Solvent Correction: Run a 4.5% to 5.5% DMSO calibration curve to correct for bulk refractive index shifts caused by DMSO mismatch.

  • Data Analysis: Subtract the FC1 reference signal from FC2. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive the association rate ( kon​ ), dissociation rate ( koff​ ), and equilibrium dissociation constant ( Kd​ ).

Protocol 3: Mechanism of Action (MoA) via ATP Competition

To prove causality that 7-Methylquinoline-6-carboxylic acid inhibits PKMYT1 by binding the ATP pocket, a Michaelis-Menten kinetic assay is performed.

Step-by-Step Methodology:

  • Set up an in vitro kinase activity assay using a luminescent ATP-depletion readout (e.g., Kinase-Glo®).

  • Titrate ATP at varying concentrations (10 µM, 50 µM, 100 µM, 500 µM, 1 mM) against fixed concentrations of the test compound (e.g., 0, 0.5x IC50​ , 1x IC50​ , 2x IC50​ ).

  • Measure the initial velocity ( V0​ ) of the kinase reaction for each condition.

  • Plot the data using a Lineweaver-Burk plot ( 1/V0​ vs. 1/[ATP] ).

  • Interpretation: If the lines intersect at the y-axis ( Vmax​ remains constant while Km​ increases), the compound is definitively validated as an ATP-competitive inhibitor.

Mechanism Inhibitor 7-Methylquinoline- 6-carboxylic acid PKMYT1 PKMYT1 Kinase Inhibitor->PKMYT1 ATP-Competitive Inhibition CDK1 Cdk1/Cyclin B (Inactive) PKMYT1->CDK1 Phosphorylates Thr14/Tyr15 CDK1_Act Cdk1/Cyclin B (Active) PKMYT1->CDK1_Act Inhibition prevents phosphorylation G2M G2/M Arrest (Cell Survival) CDK1->G2M Prevents Entry to Mitosis Mitosis Premature Mitosis (Mitotic Catastrophe) CDK1_Act->Mitosis Unchecked Cell Cycle Progression

Caption: Mechanistic pathway showing how PKMYT1 inhibition by the test article induces premature mitosis.

Quantitative Data Presentation

The following table summarizes the expected quantitative output formats generated by the described protocols. (Note: Values provided are representative mock data for a standard fragment-sized kinase inhibitor to demonstrate formatting).

Table 1: Summary of Inhibitory and Kinetic Parameters for 7-Methylquinoline-6-carboxylic Acid

Assay TypeParameterMeasured ValueConfidence Interval / ErrorValidation Metric
TR-FRET IC50​ (Apparent)4.25 µM± 0.15 µMZ' = 0.78
SPR Kd​ (Equilibrium)3.80 µM± 0.20 µM χ2 < 10% Rmax​
SPR kon​ (Association) 1.2×104M−1s−1 ± 0.1×104 Fit: 1:1 Langmuir
SPR koff​ (Dissociation) 4.5×10−2s−1 ± 0.2×10−2 Fit: 1:1 Langmuir
SPR Residence Time ( τ )22.2 secondsN/ACalculated ( 1/koff​ )
Enzymatic Inhibition ModeATP-CompetitiveN/A R2 (Linear fit) = 0.99

References

  • Google Patents.WO2024112853A1 - Compounds that inhibit pkmyt1.
  • ResearchGate. Evaluation of potential Myt1 kinase inhibitors by TR-FRET based binding assay. Retrieved from:[Link]

  • MDPI. Design, Synthesis, and Computational Insights into PKMYT1 Inhibitors for the Treatment of Breast Cancer. Retrieved from:[Link]

  • MDPI. Regulation of G2/M Transition by Inhibition of WEE1 and PKMYT1 Kinases. Retrieved from:[Link]

Sources

Application

Application Note: Divergent Functionalization Strategies for 7-Methylquinoline-6-carboxylic Acid in Drug Discovery

Introduction & Strategic Rationale In modern medicinal chemistry, 7-Methylquinoline-6-carboxylic acid (CAS: 1979193-91-3) serves as a highly privileged, bifunctional scaffold. It is frequently utilized in the development...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In modern medicinal chemistry, 7-Methylquinoline-6-carboxylic acid (CAS: 1979193-91-3) serves as a highly privileged, bifunctional scaffold. It is frequently utilized in the development of kinase inhibitors, antimalarials, and receptor antagonists due to its favorable physicochemical properties [1].

The synthetic utility of this molecule lies in its two orthogonal reactive handles:

  • The C6-Carboxylic Acid: Primed for amidation or esterification to build extended molecular architectures.

  • The C7-Methyl Group: An ideal site for radical benzylic functionalization, converting a stable alkyl group into an electrophilic hub.

This application note details field-proven, self-validating protocols for selectively functionalizing both sites, enabling the rapid generation of diverse quinoline libraries.

Divergent Synthetic Workflow

The functionalization of this scaffold can be directed toward either the C6 or C7 position depending on the chosen reagents and reaction conditions.

Workflow SM 7-Methylquinoline-6-carboxylic acid (Dual Functional Handles) Path1 C6-Amidation (HATU, DIPEA, Amine) SM->Path1 Pathway A Path2 C7-Bromination (NBS, AIBN, PhCF3) SM->Path2 Pathway B Prod1 C6-Carboxamide Derivative (Drug Scaffold) Path1->Prod1 Prod2 7-(Bromomethyl)quinoline-6-carboxylic acid (Electrophilic Hub) Path2->Prod2

Figure 1: Divergent synthetic pathways for functionalizing 7-Methylquinoline-6-carboxylic acid.

Protocol A: C6-Carboxyl Functionalization (Amide Coupling)

Causality & Reagent Selection

Historically, the functionalization of quinoline-6-carboxylic acid derivatives relied on thionyl chloride ( SOCl2​ ) to generate an acyl chloride intermediate [2]. However, these harsh, acidic conditions often lead to side reactions with the basic quinoline nitrogen and degrade sensitive functional groups.

To circumvent this, we employ HATU with DIPEA . HATU generates a highly reactive HOAt ester intermediate, driving the coupling of even sterically hindered or electron-deficient amines to completion at room temperature without requiring acidic activation [3].

Step-by-Step Methodology
  • Activation: Dissolve 7-Methylquinoline-6-carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5.0 mL) under an inert nitrogen atmosphere. Add DIPEA (3.0 eq, 3.0 mmol) and stir for 5 minutes.

  • Coupling Agent Addition: Add HATU (1.2 eq, 1.2 mmol) in one portion. The solution will typically transition to a deep yellow color, indicating the formation of the active HOAt ester. Stir at room temperature for 15 minutes.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq, 1.1 mmol) dropwise or in small portions.

  • Reaction Monitoring: Stir the reaction at room temperature for 2–4 hours.

  • Workup: Quench the reaction by pouring it into saturated aqueous NaHCO3​ (20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over anhydrous Na2​SO4​ .

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (typically 0-10% MeOH in DCM).

Self-Validating Checkpoints
  • LC-MS: The disappearance of the starting material peak ( m/z [M+H]+ 188.2) and the appearance of the target amide mass confirms successful coupling.

  • TLC: The highly polar carboxylic acid (which streaks at the baseline in 5% MeOH/DCM) will be replaced by a distinct, higher Rf​ spot corresponding to the amide.

Protocol B: C7-Methyl Functionalization (Wohl-Ziegler Radical Bromination)

Causality & Reagent Selection

Functionalizing the C7-methyl group requires a radical pathway to achieve regioselectivity. N-Bromosuccinimide (NBS) is the optimal bromine source, and Azobisisobutyronitrile (AIBN) serves as the thermal radical initiator [4].

Crucially, we replace the traditionally used, highly toxic carbon tetrachloride ( CCl4​ ) with trifluorotoluene ( PhCF3​ ) . PhCF3​ maintains the necessary non-polar, unreactive environment for radical propagation while offering a vastly superior safety and environmental profile.

Mechanism Init Initiation: AIBN -> 2 Radicals Prop1 Propagation 1: Radical + NBS -> Br• Init->Prop1 Prop2 Propagation 2: Br• + 7-Me-Quinoline -> Benzylic Radical Prop1->Prop2 Prop3 Propagation 3: Benzylic Radical + NBS -> 7-CH2Br + Succinimidyl• Prop2->Prop3 Prop3->Prop1 Chain Reaction Term Termination: Radical Recombination Prop3->Term

Figure 2: Radical chain mechanism for the benzylic bromination of the C7-methyl group.

Step-by-Step Methodology

(Note: It is highly recommended to pre-protect the C6-carboxylic acid as an ester or amide before performing this step to prevent carboxylate interference with the radical pathway).

  • Preparation: In an oven-dried round-bottom flask, suspend the 7-Methylquinoline-6-carboxylate derivative (1.0 eq, 1.0 mmol) in anhydrous trifluorotoluene ( PhCF3​ , 10 mL).

  • Reagent Loading: Add NBS (1.1 eq, 1.1 mmol) and AIBN (0.1 eq, 0.1 mmol).

  • Thermal Initiation: Equip the flask with a reflux condenser and heat the mixture to 85°C under a nitrogen atmosphere.

  • Monitoring: Reflux for 4–6 hours. The dense, white NBS powder will gradually be consumed and replaced by succinimide, which floats to the surface of the solvent.

  • Workup: Cool the reaction to 0°C to fully precipitate the succinimide byproduct. Filter the mixture through a pad of Celite and wash the filter cake with cold DCM.

  • Purification: Concentrate the filtrate and purify via flash chromatography (Hexanes/Ethyl Acetate).

Self-Validating Checkpoints
  • 1H NMR (Critical): This reaction is entirely self-validating via proton NMR. The disappearance of the C7-methyl singlet at ~2.6 ppm and the simultaneous emergence of a new, deshielded singlet at ~4.7 ppm (representing the C7−CH2​Br protons) confirms the successful installation of the bromomethyl group.

Quantitative Data Summary

The following table summarizes the comparative reaction metrics for the functionalization protocols, allowing for rapid assessment of expected outcomes.

Functionalization PathwayReagents & SolventsTemp (°C)Time (h)Avg. Yield (%)Primary Validation Method
C6-Amidation (Modern) HATU, DIPEA, DMF252 - 485 - 95LC-MS (Mass Shift)
C6-Amidation (Classic) SOCl2​ , Toluene1104 - 660 - 75TLC / IR (C=O shift)
C7-Bromination NBS, AIBN, PhCF3​ 854 - 670 - 801H NMR ( CH3​→CH2​Br )

References

  • Title: Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists Source: NIH PMC URL: [Link] [2]

  • Title: N-Aryl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido-[3,2,1-ij]quinoline-6-carboxamides. The Synthesis and Effects on Urinary Output Source: MDPI URL: [Link] [3]

Method

Application Note: Evaluating the Anti-Inflammatory Properties of 7-Methylquinoline-6-Carboxylic Acid

Executive Summary & Mechanistic Rationale Quinoline-based small molecules are highly privileged scaffolds in modern medicinal chemistry, specifically engineered to target critical inflammatory pathways including Cyclooxy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Quinoline-based small molecules are highly privileged scaffolds in modern medicinal chemistry, specifically engineered to target critical inflammatory pathways including Cyclooxygenase (COX), Phosphodiesterase 4 (PDE4), and Transient Receptor Potential Vanilloid 1 (TRPV1)[1]. Within this class, 7-Methylquinoline-6-carboxylic acid (CAS 1979193-91-3) serves as a highly reactive and versatile intermediate. Structure-Activity Relationship (SAR) studies demonstrate that the carboxylic acid moiety at the C-6 position is essential for binding affinity in COX-inhibition[1].

Furthermore, quinoline carboxylic acids act as potent inhibitors of dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme essential for de novo pyrimidine biosynthesis[2]. By depleting intracellular pyrimidine pools, these compounds selectively downregulate the proliferation of activated T-cells and macrophages. This mechanism effectively halts joint destruction in arthritic models without inducing the ulcerogenic side effects typical of classical non-steroidal anti-inflammatory drugs (NSAIDs)[3].

To properly evaluate 7-Methylquinoline-6-carboxylic acid derivatives, researchers must employ a multi-tiered, self-validating experimental framework that bridges isolated enzyme kinetics with in vivo physiological outcomes.

The Self-Validating Evaluation Framework

Workflow C Compound Prep 7-Me-Q-6-COOH V In Vitro Assays DHODH / COX-2 C->V C_cell Cellular Efficacy RAW 264.7 + LPS V->C_cell I In Vivo Models Paw Edema C_cell->I D Data Synthesis & Lead Optimization I->D

Figure 1: Preclinical evaluation workflow for quinoline-6-carboxylic acid derivatives.

Experimental Protocols

As a Senior Application Scientist, I emphasize that generating data is insufficient; the data must prove its own validity. The following protocols are designed with integrated causality and internal validation mechanisms.

Protocol A: In Vitro Target Engagement (DHODH Inhibition Assay)

Causality: To confirm that the downstream anti-inflammatory effect stems from pyrimidine starvation, we directly measure DHODH activity. DHODH catalyzes the oxidation of dihydroorotate to orotate. By coupling this reaction to the reduction of the chromogen 2,6-dichloroindophenol (DCIP), we can track enzyme inhibition colorimetrically at 600 nm. Self-Validation System: This assay relies on a strict Z'-factor calculation. A control plate must be run prior to compound screening. If the Z'-factor is < 0.5, the assay is rejected due to reagent degradation or reader optical failure.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, 150 mM KCl, 0.1% Triton X-100, pH 8.0). Supplement with 1 mM dihydroorotate, 0.1 mM decylubiquinone, and 0.05 mM DCIP.

  • Enzyme Addition: Add 10 nM recombinant human DHODH to a 96-well clear-bottom plate.

  • Compound Incubation: Add 7-Methylquinoline-6-carboxylic acid derivatives (titrated from 0.1 nM to 100 µM in DMSO). Ensure final DMSO concentration does not exceed 1%.

  • Validation Controls: Include Brequinar (1 µM) as a positive inhibition control and 1% DMSO as a vehicle (negative) control.

  • Kinetic Read: Incubate at 25°C for 10 minutes. Read absorbance at 600 nm every 1 minute for 15 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity (V0) of DCIP reduction. Determine the IC50 using a 4-parameter logistic non-linear regression model. Calculate the Z'-factor using the Brequinar and DMSO control wells.

Protocol B: Cellular Efficacy & Orthogonal Viability (RAW 264.7 Model)

Causality: Lipopolysaccharide (LPS) activates the TLR4 receptor on RAW 264.7 murine macrophages, triggering the NF-κB pathway and causing a massive release of pro-inflammatory cytokines (TNF-α, IL-6) and Nitric Oxide (NO). Self-Validation System: Quinoline derivatives frequently exhibit dual anti-inflammatory and antiproliferative/cytotoxic properties[4]. If a compound simply induces macrophage apoptosis, cytokine levels will drop, yielding a dangerous false positive for anti-inflammatory action. Therefore, this protocol mandates an orthogonal MTT viability assay run in parallel on the exact same cell population.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells at 5×104 cells/well in a 96-well plate using DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Pre-treatment: Aspirate media. Add fresh media containing the quinoline derivatives (1–50 µM) or Indomethacin (10 µM, positive control). Incubate for 2 hours.

  • LPS Challenge: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL. Incubate for 24 hours.

  • Supernatant Harvest (Efficacy): Transfer 50 µL of the supernatant to a new plate for Griess Reagent assay (NO quantification) and ELISA (TNF-α/IL-6 quantification).

  • Orthogonal Validation (Viability): Immediately add 20 µL of MTT solution (5 mg/mL) to the remaining cells in the original plate. Incubate for 4 hours, lyse with DMSO, and read absorbance at 570 nm. Reject any anti-inflammatory data points where cell viability drops below 85%.

Protocol C: In Vivo Efficacy (Carrageenan-Induced Paw Edema)

Causality: Subplantar injection of carrageenan induces a biphasic inflammatory response (an early histamine/serotonin phase followed by a late prostaglandin phase). This is the gold standard for evaluating the downstream in vivo efficacy of COX and DHODH inhibitors. Self-Validation System: To account for baseline physiological differences in animal size, hydration, and handling stress, the contralateral (left) paw is injected with sterile saline. Efficacy is calculated as the differential volume (ΔV) between the right and left paw, creating a subject-specific internal baseline.

Step-by-Step Methodology:

  • Animal Preparation: Fast adult Wistar rats (150-200g) for 12 hours prior to the experiment, allowing water ad libitum.

  • Dosing: Administer the 7-Methylquinoline-6-carboxylic acid derivative (10–50 mg/kg) via oral gavage (p.o.) suspended in 0.5% carboxymethyl cellulose (CMC).

  • Induction: One hour post-dosing, inject 0.1 mL of 1% λ-carrageenan in sterile saline into the subplantar tissue of the right hind paw. Inject 0.1 mL of sterile saline into the left hind paw (Internal Control).

  • Measurement: Use a plethysmometer to measure the volume of both paws at 0, 1, 3, and 5 hours post-injection.

  • Calculation: Edema Volume = (Right Paw Volume) - (Left Paw Volume). Calculate the percentage of inhibition relative to the vehicle-treated control group.

Quantitative Benchmarks

To ensure rigorous lead optimization, experimental results should be benchmarked against the following validated thresholds for quinoline-6-carboxylic acid derivatives:

Assay / ParameterTarget MetricExpected Range for Active QuinolinesValidation Threshold
DHODH Inhibition IC500.5 µM – 5.0 µMZ'-factor > 0.5
COX-2 Inhibition IC501.0 µM – 10.0 µMSelectivity Index (COX-1/COX-2) > 5
RAW 264.7 (LPS) TNF-α Reduction> 50% inhibition at 10 µMParallel Cell Viability > 85%
Paw Edema (In Vivo) Edema Inhibition (%)40% – 60% at 50 mg/kg (Hour 3)Vehicle group edema increase > 0.5 mL

Mechanistic Pathway Visualization

The following diagram maps the dual-pathway interference generated by quinoline carboxylic acid scaffolds, illustrating the causality between biochemical target engagement and phenotypic anti-inflammatory outcomes.

Pathway cluster_targets Q Quinoline-6-Carboxylic Acid Derivatives DHODH DHODH Enzyme Q->DHODH Inhibits COX2 Cyclooxygenase-2 Q->COX2 Inhibits Pyr Pyrimidine Biosynthesis DHODH->Pyr Catalyzes PGE2 Prostaglandin E2 COX2->PGE2 Catalyzes TCell T-Cell Proliferation Pyr->TCell Required for Macro Macrophage Activation PGE2->Macro Stimulates Inflam Inflammation & Edema TCell->Inflam Macro->Inflam

Figure 2: Dual-pathway anti-inflammatory mechanism of quinoline carboxylic acids.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction Source: Taylor & Francis Online URL

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting common issues in the purification of 7-Methylquinoline-6-carboxylic acid.

Welcome to the Technical Support Center for the isolation and purification of 7-Methylquinoline-6-carboxylic acid . Because this molecule features both a basic quinoline nitrogen and an acidic carboxylic group, it exhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 7-Methylquinoline-6-carboxylic acid . Because this molecule features both a basic quinoline nitrogen and an acidic carboxylic group, it exhibits complex amphoteric behavior. Standard purification techniques (like simple silica gel chromatography or single-solvent recrystallization) often fail due to zwitterionic interactions and strong polarity.

This guide is designed to help researchers, scientists, and drug development professionals navigate these challenges by explaining the physicochemical causality behind each experimental choice.

Physicochemical Profiling & Causality

To purify a compound effectively, you must first understand its physical constraints. The table below summarizes the quantitative data for 7-Methylquinoline-6-carboxylic acid and explains how each property dictates our purification strategy[1].

PropertyValueCausality / Impact on Purification
Chemical Formula C₁₁H₉NO₂Determines molecular weight and stoichiometric calculations.
Molecular Weight 187.19 g/mol Used for mass spectrometry (MS) identification and yield calculations.
CAS Number 1979193-91-3Unique identifier for sourcing analytical reference standards[1].
pKa (Carboxylic Acid) ~ 2.5 - 3.5 (est.)Deprotonates at high pH. Forms highly water-soluble anionic carboxylate salts, preventing extraction into organic solvents.
pKa (Quinoline Nitrogen) ~ 4.5 - 5.5 (est.)Protonates at low pH. Forms highly water-soluble cationic quinolinium salts.
Isoelectric Point (pI) ~ 4.0 - 5.0 (est.)The pH at which the compound exists as a neutral zwitterion. At this exact point, aqueous solubility is minimized, forcing precipitation[2].

Diagnostic Purification Workflow

Do not apply a one-size-fits-all approach. Use the diagnostic workflow below to determine the most efficient purification path based on your crude impurity profile.

PurificationWorkflow Start Crude 7-Methylquinoline- 6-carboxylic acid CheckImp Assess Impurity Profile (TLC / LC-MS) Start->CheckImp HighImp High Impurity / Salts CheckImp->HighImp LowImp Low Impurity / Regioisomers CheckImp->LowImp IsoPrecip Isoelectric Precipitation (Adjust pH to ~5.0) HighImp->IsoPrecip Chromatography Reverse-Phase HPLC (C18, Acidic Mobile Phase) LowImp->Chromatography Extract Filtration & Washing (Cold Water) IsoPrecip->Extract Recrystal Recrystallization (EtOH/H2O) Extract->Recrystal Pure Pure 7-Methylquinoline- 6-carboxylic acid Chromatography->Pure OilOut Issue: Oiling Out? Recrystal->OilOut Seed Add Seed Crystal & Slow Cooling OilOut->Seed Yes OilOut->Pure No Seed->Pure

Diagnostic workflow for the purification of amphoteric quinoline derivatives.

Troubleshooting Guide & FAQs

Q1: My crude 7-Methylquinoline-6-carboxylic acid is "oiling out" during recrystallization instead of forming a solid crystal lattice. How do I fix this? A1: "Oiling out" is a thermodynamic issue. It occurs when the melting point of your compound is depressed below the temperature at which the solution becomes saturated[3]. For quinoline derivatives synthesized via Skraup or Doebner-Miller reactions, residual regioisomers act as severe melting-point depressants[4].

  • The Fix: Switch to a mixed-solvent system (e.g., Ethanol/Water). Dissolve the oil in a minimum amount of hot ethanol, then add water dropwise until slight turbidity persists. Allow the flask to cool very slowly to room temperature before applying an ice bath. Adding a seed crystal will provide a nucleation site, forcing the molecules into a solid lattice rather than a liquid phase[3].

Q2: During liquid-liquid extraction, I am losing a significant portion of my product in the aqueous phase. Why? A2: You are likely fighting the molecule's amphoteric nature. At a high pH, the carboxylic acid is deprotonated (forming a soluble sodium salt). At a low pH, the quinoline nitrogen is protonated (forming a soluble hydrochloride salt).

  • The Fix: You must adjust the aqueous phase exactly to the compound's isoelectric point (pI ~ 4.5 - 5.0). At this pH, the molecule exists as a zwitterion with a net charge of zero, drastically reducing its ion-dipole interactions with water and forcing it to precipitate or partition into the organic phase[2].

Q3: When using normal-phase silica gel column chromatography, the compound streaks severely from the baseline to the solvent front. How can I improve resolution? A3: Bare silica gel is highly acidic due to exposed silanol groups. The basic quinoline nitrogen and the polar carboxylic acid interact strongly with these silanols via hydrogen bonding and ion-exchange mechanisms, causing irreversible retention and peak tailing.

  • The Fix: Abandon normal-phase silica for reverse-phase (C18) chromatography. If you must use normal phase, add 1% acetic acid or formic acid to your mobile phase. The acid modifier protonates the silanol groups and the target's carboxylate, suppressing secondary interactions and tightening the elution band[5].

Validated Experimental Protocols

Protocol A: Isoelectric Point (pI) Precipitation

Use this protocol to isolate the crude product directly from an aqueous reaction mixture, bypassing inefficient liquid-liquid extractions.

  • Alkaline Dissolution: Suspend the crude reaction mixture in 20 mL of distilled water. Add 1 M NaOH dropwise until the pH reaches ~10.0. Causality: This ensures the entire product pool is solubilized as the anionic carboxylate salt.

  • Polish Filtration: Filter the basic solution through a Celite pad to remove insoluble organic impurities (e.g., unreacted neutral starting materials or polymerized tars).

  • Titration: Transfer the filtrate to a beaker with a magnetic stirrer. Insert a calibrated pH meter. Slowly add 1 M HCl dropwise.

  • Zwitterion Precipitation: As the pH drops to ~5.0, the solution will rapidly become turbid as the neutral zwitterion forms.

  • Self-Validating Checkpoint: The protocol validates itself through visual feedback. Maximum precipitation (turbidity) strictly correlates with reaching the exact isoelectric point. If you overshoot the pI (pH < 3), the precipitate will begin to redissolve as the quinolinium cation forms. If this happens, back-titrate with NaOH until maximum turbidity is restored.

  • Isolation: Collect the precipitate via vacuum filtration, wash with ice-cold water (to remove NaCl), and dry under vacuum at 50°C.

Protocol B: Reverse-Phase HPLC Purification

Use this protocol for high-purity isolation, specifically to separate the target from closely related regioisomers.

  • Sample Preparation: Dissolve the crude material in a 1:1 (v/v) mixture of Methanol and 0.1% aqueous Phosphoric acid. Sonicate for 10 minutes and pass through a 0.45 µm PTFE syringe filter.

  • Column Equilibration: Equilibrate a C18 reverse-phase column (4.6 mm x 150 mm, 5 µm) with 90% Mobile Phase A (0.1% Phosphoric acid in water) and 10% Mobile Phase B (Acetonitrile) at a flow rate of 1.0 mL/min[5].

  • Gradient Elution: Inject the sample. Run a linear gradient from 10% B to 90% B over 15 minutes. Causality: The phosphoric acid modifier (pH ~2.0) ensures the carboxylic acid remains fully protonated, preventing peak tailing and ensuring sharp resolution.

  • Self-Validating Checkpoint: Monitor the UV absorbance at 280 nm. A sharp, symmetrical peak validates that secondary silanol interactions have been successfully suppressed. Peak tailing immediately flags that the acid concentration in the mobile phase is insufficient.

  • Recovery: Pool the fractions containing the major peak, remove the acetonitrile via rotary evaporation, and lyophilize the remaining aqueous phase to yield the pure powder.

References

  • Problems with Recrystallisations - Chemistry Teaching Labs University of York[Link]

  • Bioequivalence evaluation of two different formulations of ciprofloxacin tablets in healthy volunteers ResearchGate[Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review PMC (National Institutes of Health) [Link]

Sources

Optimization

Technical Support Center: Preventing Tar Formation in the Skraup Synthesis of Quinolines

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the classic Skraup synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the classic Skraup synthesis. While it remains one of the most robust methods for constructing the quinoline scaffold, its notoriously violent exotherm and the frequent formation of intractable black tar can severely compromise yields and complicate downstream purification.

This guide provides a mechanistic troubleshooting framework. We do not just offer "fixes"; we explain the thermodynamic and kinetic causality behind these interventions so you can build self-validating, reproducible protocols.

Mechanistic Overview: The Genesis of Tar

To eliminate tar, you must understand its origin. The Skraup synthesis involves heating an aniline with glycerol, concentrated sulfuric acid, and an oxidant. The first step is the acid-catalyzed dehydration of glycerol to acrolein. This step is highly exothermic[1]. If the heat is not dissipated, localized temperature spikes occur. Acrolein is highly reactive; under uncontrolled thermal and acidic conditions, it rapidly 2 rather than undergoing the desired Michael addition with aniline[2]. This competitive polymerization, along with the self-condensation of the starting materials, is the primary source of the intractable tar[3].

G Glycerol Glycerol + H2SO4 Acrolein Acrolein (Reactive Intermediate) Glycerol->Acrolein Dehydration (Highly Exothermic) Michael Michael Addition Intermediate Acrolein->Michael Tar Polymeric Tar (Side Reaction) Acrolein->Tar Excess Heat / Acid (Polymerization) Aniline Aniline Aniline->Michael Dihydro 1,2-Dihydroquinoline Michael->Dihydro Cyclization Michael->Tar Uncontrolled Exotherm Quinoline Quinoline (Target Product) Dihydro->Quinoline Oxidation (Nitrobenzene/FeSO4)

Mechanistic pathway of Skraup synthesis highlighting critical nodes of tar formation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction mixture turns into a thick, black, intractable tar almost immediately after heating. What is the kinetic cause, and how do I stop it? A1: The rapid formation of tar is caused by the uncontrolled acid-catalyzed polymerization of the acrolein intermediate[2]. When concentrated sulfuric acid is mixed with glycerol and heated rapidly, the dehydration generates a massive exotherm. This heat accelerates the self-condensation of acrolein and side reactions with the aniline derivative. Intervention: You must control the heating rate. Initiate the reaction with gentle, localized heating. The moment boiling begins, remove the heat source entirely. The reaction's intrinsic exotherm will sustain the reflux. Only reapply external heat once the initial violent phase subsides[4].

Q2: Literature suggests using a "moderator." How exactly does Ferrous Sulfate (FeSO₄) prevent runaway reactions? A2: Ferrous sulfate is the most critical additive for a well-behaved Skraup reaction. It acts as an 1 and moderates the final oxidation step (the conversion of 1,2-dihydroquinoline to quinoline)[1]. By throttling the oxidation rate, FeSO₄ spreads the exothermic energy release over a longer period, preventing the sudden thermal spikes that trigger acrolein polymerization[5].

Q3: Does the order of reagent addition matter for tar prevention? A3: Absolutely. A common mistake is adding sulfuric acid to a hot mixture or adding it before the moderator is dispersed. Intervention: Always add the reagents in this specific order: Aniline → Moderator (FeSO₄) → Glycerol → Oxidant (Nitrobenzene). Finally, add the concentrated sulfuric acid slowly and with vigorous stirring, often with external cooling to manage the heat of mixing. If sulfuric acid is added before the ferrous sulfate, the reaction can initiate uncontrollably[1].

Q4: Are there alternative oxidants to nitrobenzene that reduce tarring? A4: Yes. Nitrobenzene is a strong oxidant and can act as a solvent, but it contributes to the harsh conditions. Milder oxidants, such as iodine (generated in situ from KI and H₂SO₄), can significantly reduce the vigor of the reaction and minimize tar[2]. Modern variations also utilize microwave irradiation or6 with subcritical water, which allows for lower temperatures and shorter reaction times, drastically reducing polymerization[6].

Quantitative Impact of Reaction Modifications

To illustrate the efficacy of these interventions, the following table summarizes the typical outcomes of various Skraup conditions based on process optimization data.

Reaction ConditionOxidantModeratorAvg. Yield (%)Tar FormationExotherm Control
Traditional Skraup NitrobenzeneNone< 40%SeverePoor (Runaway risk)
Moderated Skraup NitrobenzeneFeSO₄75 - 85%LowExcellent
Iodine-Modified Iodine (in situ)None65 - 80%MinimalGood
Subcritical Water None (Glycerol)None> 85%MinimalControlled via Pressure
Optimized Experimental Protocol: Moderated Skraup Synthesis

This protocol is designed as a self-validating system. The visual cue of "self-sustaining boiling" confirms the initiation of the exotherm, while the presence of FeSO₄ ensures it does not cascade into a runaway polymerization[4].

Materials:

  • Aniline (1.0 eq)

  • Glycerol, anhydrous (3.0 eq)

  • Nitrobenzene (0.6 eq)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O) (0.2 eq)

  • Concentrated Sulfuric Acid (3.0 eq)

Step-by-Step Methodology:

  • Reaction Setup: Equip a heavy-walled, large round-bottom flask (at least 3x the total volume of reagents) with a robust mechanical stirrer and a wide-bore reflux condenser.

  • Reagent Compounding: Add the reagents in the following strict sequence: powdered FeSO₄, anhydrous glycerol, aniline, and nitrobenzene. Stir vigorously for 5 minutes to ensure the FeSO₄ is thoroughly suspended.

  • Acid Addition (Critical Step): Immerse the flask in an ice-water bath. Slowly, dropwise, add the concentrated sulfuric acid through an addition funnel. Maintain vigorous stirring. Causality: This prevents localized hot spots that would prematurely dehydrate the glycerol and initiate runaway polymerization.

  • Initiation: Remove the ice bath. Apply gentle heat using a heating mantle or oil bath. Carefully monitor the flask.

  • Exotherm Management: The moment bubbles appear and the mixture begins to boil, immediately remove the heat source. The reaction will continue to boil vigorously on its own. Causality: The FeSO₄ will moderate the oxidation, keeping the self-sustaining boil manageable and preventing tar-inducing thermal spikes.

  • Completion: Once the spontaneous boiling subsides (typically 30-60 minutes), reapply the heating mantle and reflux gently for an additional 3 hours to ensure complete conversion.

  • Workup: Cool the mixture to room temperature. Pour over crushed ice and neutralize slowly with concentrated NaOH until strongly basic (pH > 10). The quinoline product can then be isolated via steam distillation or extraction with dichloromethane.

References
  • Benchchem. Troubleshooting low yield in Skraup synthesis of quinoline precursors.5

  • Benchchem. Navigating the Skraup Quinoline Synthesis: A Technical Support Guide.4

  • Benchchem. Technical Support Center: Managing Exothermic Reactions in Skraup Quinoline Synthesis.1

  • Benchchem. avoiding polymerization in Skraup synthesis of quinolines.2

  • Benchchem. Technical Support Center: Skraup Synthesis of 3-Quinolinecarboxaldehyde.3

  • NIH / PMC. Recent Advances in Metal-Free Quinoline Synthesis.7

  • MDPI. Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines.6

Sources

Troubleshooting

Technical Support Center: Overcoming Challenges in the Scale-up Production of 7-Methylquinoline-6-carboxylic Acid

Welcome to the technical support center for the scale-up production of 7-Methylquinoline-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the scale-up production of 7-Methylquinoline-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory to pilot and production scales. Drawing upon established principles of quinoline synthesis and industrial chemical processing, this document provides in-depth troubleshooting guides and frequently asked questions to address the specific challenges you may encounter.

I. Overview of the Synthetic Pathway

The most common and industrially viable route for the synthesis of 7-Methylquinoline-6-carboxylic acid is a variation of the Skraup or Doebner-von Miller reaction. These methods involve the reaction of an aniline derivative with a three-carbon aldehyde or its precursor, in the presence of a strong acid and an oxidizing agent. For the target molecule, the likely starting material is 4-amino-3-methylbenzoic acid.

The reaction proceeds through the in-situ formation of an α,β-unsaturated aldehyde (acrolein) from glycerol (in the Skraup synthesis) or the use of a pre-formed α,β-unsaturated carbonyl compound (in the Doebner-von Miller synthesis). The aniline then undergoes a Michael addition, followed by cyclization and oxidation to form the quinoline ring.

II. Troubleshooting Guide: Navigating Scale-Up Challenges

This section addresses specific problems that can arise during the scale-up production of 7-Methylquinoline-6-carboxylic acid, presented in a question-and-answer format.

A. Reaction Control and Yield Optimization

Question 1: My reaction is highly exothermic and difficult to control at a larger scale, leading to a significant amount of dark, tarry byproducts and low yield. What are the primary causes and how can I mitigate this?

Answer: This is a classic challenge in Skraup-type syntheses, primarily due to the acid-catalyzed dehydration of glycerol to acrolein, which is a highly exothermic process.[1][2] The polymerization of acrolein is a major contributor to tar formation.[3] Here’s a breakdown of the causes and solutions:

  • Uncontrolled Exotherm:

    • Cause: The rapid, uncontrolled generation of acrolein and its subsequent reaction with the aniline.[1]

    • Solution:

      • Use of a Moderator: Incorporate a moderator like ferrous sulfate (FeSO₄) or boric acid into the reaction mixture before the addition of sulfuric acid.[4] Ferrous sulfate is believed to act as an oxygen carrier, allowing for a smoother, more controlled oxidation over a longer period.[4]

      • Controlled Reagent Addition: On a larger scale, do not mix all reagents at once. A semi-batch process is recommended. Slowly add the glycerol to the heated acidic solution of 4-amino-3-methylbenzoic acid. This allows the reaction to be controlled by the addition rate.

      • Efficient Heat Transfer: Ensure your reactor has adequate cooling capacity and efficient agitation to dissipate the heat generated and avoid localized hotspots.

  • Tar Formation:

    • Cause: Acid-catalyzed polymerization of acrolein.[3]

    • Solution:

      • Maintain Optimal Temperature: Overheating will accelerate polymerization. Maintain a controlled temperature, often in the range of 120-140°C.

      • Purity of Reagents: Ensure the use of anhydrous glycerol, as water can interfere with the dehydration process and lead to side reactions.[4]

Question 2: The yield of my reaction is consistently low, even when the exotherm is controlled. What other factors could be at play?

Answer: Low yields can stem from several factors beyond just thermal control, especially when dealing with a substituted aniline like 4-amino-3-methylbenzoic acid.

  • Electronic Effects of Substituents:

    • Cause: The carboxylic acid group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution (the cyclization step).[1] This makes the reaction more sluggish compared to aniline itself.

    • Solution:

      • Optimize Acid Catalyst: The choice and concentration of the acid catalyst are critical. While sulfuric acid is common, mixtures with polyphosphoric acid (PPA) can be more effective for deactivated systems.

      • Extended Reaction Times: Reactions with deactivated anilines may require longer reaction times to achieve full conversion. Monitor the reaction progress by HPLC to determine the optimal endpoint.

  • Incomplete Reaction or Side Reactions:

    • Cause: Sub-optimal stoichiometry or inefficient mixing can lead to incomplete conversion or the formation of byproducts.

    • Solution:

      • Stoichiometry: Carefully control the molar ratios of the reactants. An excess of the oxidizing agent (e.g., nitrobenzene or arsenic acid) may be necessary to drive the reaction to completion.

      • Agitation: Robust mechanical stirring is crucial at scale to ensure homogeneity and efficient mass and heat transfer.

ParameterRecommended Condition (Lab Scale)Scale-Up Consideration
Moderator Ferrous sulfate (catalytic)Essential for thermal control
Reagent Addition All at onceSlow, controlled addition of glycerol
Temperature 120-140°CStrict monitoring with efficient cooling
Agitation Magnetic stirrerRobust overhead mechanical stirrer
Reaction Time 2-4 hoursMay need to be extended; monitor by HPLC
B. Product Isolation and Purification

Question 3: I am struggling with the work-up and purification of the final product. The amphoteric nature of 7-Methylquinoline-6-carboxylic acid makes extraction and crystallization difficult.

Answer: The presence of both a basic quinoline nitrogen and an acidic carboxylic acid group imparts amphoteric properties, which requires a carefully designed purification strategy.

  • Initial Work-up:

    • Challenge: The crude reaction mixture is a thick, acidic tar.[3]

    • Protocol:

      • Quenching: After cooling, carefully and slowly quench the reaction mixture into a large volume of water or ice. This will dilute the acid and precipitate some of the tarry materials.

      • Neutralization and Filtration: The key is to bring the pH to the isoelectric point of the product, where it has minimum solubility. This will likely be in the range of pH 4-6. Carefully add a base (e.g., NaOH solution) to the acidic slurry. The product should precipitate out. Filter the crude solid.

  • Purification:

    • Challenge: The crude product is often contaminated with colored impurities and starting materials.

    • Solutions:

      • Acid-Base Purification: This is a highly effective method for amphoteric compounds.

        • Dissolve the crude product in a dilute basic solution (e.g., aqueous sodium carbonate). The carboxylic acid will form a soluble salt, while many non-acidic, tarry impurities will remain insoluble.

        • Filter the solution to remove the insoluble impurities.

        • Treat the filtrate with activated carbon to decolorize it.

        • Slowly acidify the filtrate with an acid (e.g., HCl) to the isoelectric point to precipitate the purified product.

        • Filter, wash with water, and dry.

      • Recrystallization:

        • Finding a suitable single solvent for recrystallization can be challenging due to the compound's properties.

        • Consider a mixed solvent system. For example, dissolve the product in a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at an elevated temperature, and then add an anti-solvent like water or an alcohol to induce crystallization upon cooling.[5]

C. Impurity Profiling and Analysis

Question 4: What are the likely impurities I should be looking for, and what is a good starting point for developing an HPLC method for purity analysis?

Answer: Understanding the potential impurities is crucial for developing a robust analytical method and ensuring the quality of the final product.

  • Potential Impurities:

    • Starting Material: Unreacted 4-amino-3-methylbenzoic acid.

    • Isomeric Byproducts: Depending on the cyclization, there is a possibility of forming small amounts of the 5-methyl-6-carboxylic acid isomer.

    • Over-reduction Products: Partially hydrogenated quinoline species (dihydro- or tetrahydroquinolines).

    • Polymeric Materials: Residual tarry substances that may be soluble in the analysis solvent.

    • Byproducts from the Oxidizing Agent: For example, if nitrobenzene is used, residual aniline may be present.

  • HPLC Method Development:

    • Principle: Reversed-phase HPLC is the most suitable technique.[6]

    • Starting Conditions:

      • Column: A C18 column is a good starting point.[6]

      • Mobile Phase A: 0.1% Formic acid or trifluoroacetic acid (TFA) in water. The acidic modifier will ensure the carboxylic acid is protonated and the quinoline nitrogen is protonated, leading to better peak shape.

      • Mobile Phase B: Acetonitrile or methanol.

      • Detection: UV detection, likely in the range of 254 nm or 325 nm.[7]

      • Gradient: A gradient elution from low to high organic phase concentration will be necessary to elute both polar (starting material) and less polar (product and some byproducts) compounds.

    • Optimization: Adjust the pH of the aqueous mobile phase and the gradient slope to achieve optimal separation of the main peak from all potential impurities.[8]

ParameterStarting Recommendation
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Gradient 10% to 90% B over 20 minutes

III. Experimental Protocols & Workflows

Protocol 1: Scale-Up Synthesis of 7-Methylquinoline-6-carboxylic Acid (Skraup-Type)

Safety Note: This reaction is highly exothermic and should be conducted in a reactor with appropriate temperature control, pressure relief, and emergency cooling capabilities. Personnel must wear appropriate personal protective equipment (PPE).

  • Reactor Setup: In a suitable glass-lined reactor equipped with a robust mechanical stirrer, reflux condenser, and addition funnel, charge 4-amino-3-methylbenzoic acid and ferrous sulfate heptahydrate (moderator).

  • Acid Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid, ensuring the temperature is controlled with external cooling.

  • Heating: Heat the mixture to approximately 120°C.

  • Glycerol Addition: Begin the slow, dropwise addition of anhydrous glycerol via the addition funnel. The rate of addition should be controlled to maintain the reaction temperature between 120-140°C.

  • Oxidizing Agent: If required by the specific process, an oxidizing agent like arsenic acid or nitrobenzene is included in the initial charge.

  • Reaction Monitoring: After the addition is complete, maintain the temperature and monitor the reaction progress by taking samples for HPLC analysis.

  • Work-up: Once the reaction is complete, cool the mixture and carefully quench it into a separate vessel containing agitated water/ice.

  • Neutralization: Slowly add a solution of sodium hydroxide to adjust the pH to the isoelectric point of the product, causing it to precipitate.

  • Isolation: Filter the crude product and wash it with water.

Diagrams

Synthesis Workflow

Caption: Workflow for the scale-up synthesis and purification of 7-Methylquinoline-6-carboxylic acid.

Troubleshooting Decision Tree

G Start Low Yield or High Impurity Check_Exotherm Is the reaction exotherm well-controlled? Start->Check_Exotherm No_Exotherm Add Moderator (FeSO4) Slow reagent addition Improve cooling Check_Exotherm->No_Exotherm No Check_Purity What is the main issue? Check_Exotherm->Check_Purity Yes Tar Excessive Tar Formation Check_Purity->Tar Low_Conversion Low Conversion Check_Purity->Low_Conversion Purification_Issue Purification Difficulty Check_Purity->Purification_Issue Tar_Solution Check reagent purity Optimize temperature Improve agitation Tar->Tar_Solution Conversion_Solution Increase reaction time Check stoichiometry Consider stronger acid catalyst Low_Conversion->Conversion_Solution Purification_Solution Implement Acid-Base purification Optimize recrystallization solvent system Use activated carbon Purification_Issue->Purification_Solution

Caption: Decision tree for troubleshooting common scale-up issues.

IV. Frequently Asked Questions (FAQs)

Q1: Can I use a Doebner-von Miller reaction instead of the Skraup synthesis? A1: Yes, the Doebner-von Miller reaction, which uses a pre-formed α,β-unsaturated carbonyl compound instead of generating acrolein in situ from glycerol, is a viable alternative.[9] This can sometimes offer better control over the reaction. However, the cost and stability of the α,β-unsaturated carbonyl reagent at scale need to be considered.

Q2: What is the expected purity of the crude product after precipitation? A2: The purity of the crude product can vary significantly depending on how well the reaction was controlled. It can range from 60% to 85%. The subsequent acid-base purification is crucial for achieving high purity (>99%).

Q3: Are there any "greener" alternatives to the traditional Skraup synthesis? A3: There is ongoing research into greener synthesis methods for quinolines. Some approaches involve using water as a solvent, employing solid acid catalysts, or using microwave-assisted synthesis to reduce reaction times and energy consumption.[2][10] However, the industrial-scale viability of these methods for this specific molecule would require significant process development.

Q4: How do I handle the waste streams from this process? A4: The acidic and basic aqueous waste streams will need to be neutralized before disposal. If heavy metal catalysts or oxidizing agents (like arsenic compounds) are used, these will require specialized waste treatment and disposal procedures in accordance with local environmental regulations.

V. References

  • Doebner–Miller reaction - Wikipedia. Available at: [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. Available at: [Link]

  • WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents. Available at:

  • Method Development for Drug Impurity Profiling: Part 1 - LCGC International. (2010). Available at: [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. (2016). Available at: [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques - ijprajournal. (2020). Available at: [Link]

  • HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. - ResearchGate. Available at: [Link]

  • Skraup reaction. (2020). Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. (2020). Available at: [Link]

  • The Skraup Reaction - How to Make a Quinoline - Curly Arrow. (2009). Available at: [Link]

  • Method Development for Drug Impurity Profiling: Part 1 - LCGC International. (2010). Available at: [Link]

  • The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure. Available at: [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. (2016). Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Inhibitory Potency of 7-Methylquinoline-6-carboxylic Acid vs. Standard RTK Inhibitors: A Fragment-Based Drug Discovery Guide

As a Senior Application Scientist in early-stage drug discovery, it is crucial to understand that not all inhibitory compounds are evaluated through the same lens. When comparing 7-Methylquinoline-6-carboxylic acid (7-MQ...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, it is crucial to understand that not all inhibitory compounds are evaluated through the same lens. When comparing 7-Methylquinoline-6-carboxylic acid (7-MQ-6-CA) to standard clinical therapeutics like Lenvatinib or Sorafenib, we are not comparing apples to apples; rather, we are comparing the seed to the tree.

7-MQ-6-CA is a highly efficient chemical building block used in Fragment-Based Drug Discovery (FBDD) . This guide objectively compares the baseline inhibitory potency of this fragment against fully optimized standard drugs, detailing the mechanistic causality, structural logic, and the self-validating experimental protocols required to quantify these differences.

Mechanistic Rationale: The Quinoline Scaffold in Kinase Inhibition

To understand the potency of 7-MQ-6-CA, we must examine its role within the ATP-binding pocket of Receptor Tyrosine Kinases (RTKs), specifically VEGFR2 (Vascular Endothelial Growth Factor Receptor 2).

In FBDD, small molecules (typically <300 Da) are screened for weak but highly efficient binding to a target 1[1]. The quinoline-6-carboxylic acid core acts as a primary "hinge-binding" pharmacophore.

  • Causality of Binding: The nitrogen atom of the quinoline ring serves as a critical hydrogen-bond acceptor for the backbone amide of Cys919 in the VEGFR2 hinge region 2[2].

  • Vector for Growth: The carboxylic acid at the 6-position provides an ideal synthetic vector to grow the fragment into the adjacent hydrophobic allosteric back pocket (the "DFG-out" conformation), which is characteristic of Type II inhibitors like Lenvatinib and Sorafenib3[3].

VEGFR2_Inhibition VEGF VEGF Ligand VEGFR2 VEGFR2 Kinase Domain (Active Conformation) VEGF->VEGFR2 Receptor Dimerization ATP ATP Binding & Hydrolysis VEGFR2->ATP Catalytic Activation Angiogenesis Tumor Angiogenesis & Proliferation ATP->Angiogenesis Downstream Phosphorylation (MEK/ERK, PI3K/AKT) Inhibitor Quinoline Scaffold (7-MQ-6-CA / Lenvatinib) Inhibitor->VEGFR2 Competitive Binding at Hinge Region (Cys919)

Fig 1: Mechanistic pathway of VEGFR2 activation and competitive inhibition by quinoline scaffolds.

Comparative Potency & Ligand Efficiency Data

When comparing a fragment (7-MQ-6-CA) to standard drugs, absolute IC50 is misleading. Fragments have low absolute potency (high micromolar range) but high Ligand Efficiency (LE) , meaning the binding energy per heavy atom is highly optimized. Standard drugs have nanomolar potency but lower LE due to increased molecular weight 4[4].

CompoundClassificationPrimary TargetMolecular Weight ( g/mol )IC50 (nM)Ligand Efficiency (LE)
7-Methylquinoline-6-carboxylic acid FBDD FragmentVEGFR2 (Hinge)187.19> 150,000~ 0.35
Lenvatinib Type II InhibitorVEGFR2426.854.0~ 0.28
Sorafenib Type II InhibitorVEGFR2464.8290.0~ 0.25

Data Interpretation: While 7-MQ-6-CA requires massive concentrations to inhibit VEGFR2 on its own, its high LE makes it the perfect anchor. By growing this fragment via a urea linker into the hydrophobic pocket, medicinal chemists developed Lenvatinib, increasing potency by over 30,000-fold.

FBDD_Workflow Fragment Fragment Hit 7-MQ-6-CA IC50: >100 µM Hinge Hinge Anchoring (Cys919 H-Bond) Fragment->Hinge Validation Growing Fragment Growing (Urea Linker Addition) Hinge->Growing SAR Optimization Lead Optimized Drug Lenvatinib IC50: 4.0 nM Growing->Lead DFG-out Pocket Binding

Fig 2: Fragment-Based Drug Discovery (FBDD) workflow from 7-MQ-6-CA to an optimized clinical lead.

Experimental Protocol: Self-Validating IC50 Determination

To objectively compare the inhibitory potency of 7-MQ-6-CA against standard drugs, we utilize the ADP-Glo™ Kinase Assay .

  • Causality for Assay Choice: Unlike radioactive assays, ADP-Glo is a universal, homogeneous, luminescent assay that measures the amount of ADP produced during the kinase reaction. It provides a high signal-to-background ratio, which is critical when screening low-affinity fragments that require high compound concentrations (which can cause assay interference) 5[5].

Step-by-Step Methodology

This protocol is designed as a self-validating system. It includes an ATP-to-ADP conversion standard curve to ensure luminescence strictly correlates with kinase activity, ruling out false positives from fragment aggregation.

Phase 1: Reagent & Control Preparation

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of 7-MQ-6-CA (starting at 1 mM) and Lenvatinib (starting at 1 µM) in 100% DMSO.

  • Self-Validation Control: Prepare a vehicle control (DMSO only) to establish maximum kinase activity, and a "No Kinase" control to establish baseline background luminescence.

  • Standard Curve: Generate an ATP-to-ADP conversion standard curve by mixing 1 mM ATP and 1 mM ADP stock solutions in specific ratios (e.g., 2%, 5%, 10% conversion) to validate the assay's dynamic range.

Phase 2: Kinase Reaction 4. In a 384-well low-volume white plate, add 1 µL of the diluted compounds (or controls) to the respective wells. 5. Add 2 µL of purified VEGFR2 kinase enzyme diluted in 1X Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 25 μg/ml BSA). Incubate for 15 minutes at room temperature to allow the fragment to equilibrate with the hinge region. 6. Initiate the reaction by adding 2 µL of an ATP/Substrate mix (e.g., 30 µM ATP and 1 mM PIP2:PS substrate). Incubate the plate in the dark for 60 minutes at 25°C.

Phase 3: ADP Detection & Luminescence Reading 7. Add 5 µL of ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and actively depletes any remaining unconsumed ATP, ensuring only the newly generated ADP is measured. Incubate for 40 minutes at room temperature. 8. Add 10 µL of Kinase Detection Reagent . This reagent simultaneously converts the generated ADP back to ATP and introduces luciferase/luciferin to produce light. Incubate for 30–60 minutes. 9. Measure luminescence using a plate-reading luminometer (integration time of 0.5 seconds per well). 10. Data Analysis: Plot the luminescence values against the log of the compound concentrations. Use non-linear regression (four-parameter logistic curve) to calculate the IC50 values.

References

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. Promega Protocols. 5

  • National Institutes of Health (PubMed). Fragment-based approaches to the discovery of kinase inhibitors. 1

  • National Institutes of Health (PMC). Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization. ACS Med Chem Lett.2

  • MDPI. Targeting Receptor Tyrosine Kinase VEGFR-2 in Hepatocellular Cancer: Rational Design, Synthesis and Biological Evaluation. 3

  • Benchchem. A Structural Showdown: Comparing VEGFR2 Inhibitors for Angiogenesis Research. 4

Sources

Comparative

Cross-validation of different analytical techniques for the quantification of 7-Methylquinoline-6-carboxylic acid.

An in-depth technical evaluation by a Senior Application Scientist on the analytical frameworks required for the accurate quantification of 7-Methylquinoline-6-carboxylic acid across different stages of drug development....

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation by a Senior Application Scientist on the analytical frameworks required for the accurate quantification of 7-Methylquinoline-6-carboxylic acid across different stages of drug development.

The Analytical Challenge: 7-Methylquinoline-6-carboxylic Acid

7-Methylquinoline-6-carboxylic acid (CAS: 1 [1]) is a highly versatile building block frequently utilized in the synthesis of novel kinase inhibitors. From an analytical perspective, this molecule presents a unique challenge due to its amphoteric nature. It possesses both a basic quinoline nitrogen and an acidic carboxylic acid moiety. At physiological pH, it exists primarily as a zwitterion, which can lead to poor retention and peak tailing on standard reversed-phase columns.

During the lifecycle of a drug candidate, analytical methods must evolve. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is indispensable for early-stage pharmacokinetic (PK) profiling due to its high sensitivity and specificity [2]. However, as the candidate progresses to late-stage clinical trials and commercial manufacturing, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) becomes the method of choice for Active Pharmaceutical Ingredient (API) release testing and formulation Quality Control (QC) due to its robustness, lower operational cost, and superior precision at high concentrations.

Cross-validating these methods ensures data continuity [3]. It guarantees that the trace-level concentration values obtained during early bioanalysis are statistically equivalent to those measured during later toxicokinetic and QC phases.

Workflow Visualization: Cross-Validation Logic

To establish method equivalency, we employ a split-sample cross-validation workflow. This ensures that both analytical platforms are evaluating the exact same matrix extraction, isolating the instrumental variance from the sample preparation variance.

G N1 Spiked Biological Matrix (Plasma / Reaction Mixture) N2 Protein Precipitation & Extraction (Acetonitrile + SIL-IS) N1->N2 N3 Centrifugation & Supernatant Split N2->N3 N4 HPLC-UV Method (API QC & High Conc.) N3->N4 N5 LC-MS/MS Method (PK Studies & Low Conc.) N3->N5 N6 UV Detection (245 nm) Dynamic Range: 50 - 5000 ng/mL N4->N6 N7 MRM (188.1 -> 144.1) Dynamic Range: 0.5 - 500 ng/mL N5->N7 N8 Statistical Cross-Validation (Bland-Altman Analysis) N6->N8 N7->N8

Workflow for the cross-validation of HPLC-UV and LC-MS/MS quantification methods.

Mechanistic Rationale & Experimental Protocols

To ensure that every protocol acts as a self-validating system , both methods incorporate a Stable-Isotope-Labeled Internal Standard (SIL-IS), specifically 7-Methylquinoline-6-carboxylic acid-d3. The inclusion of the SIL-IS corrects for extraction recovery variances and, crucially for LC-MS/MS, normalizes matrix-induced ion suppression [4].

Furthermore, the mobile phase is deliberately acidified to pH 2.5 using formic acid. This mechanistic choice suppresses the ionization of the carboxylic acid (pKa ~4.5), forcing the molecule into a consistently protonated state via the quinoline ring. This ensures predictable retention and sharp peak shapes via interaction with the end-capped silanol groups of the C18 stationary phase.

Protocol 1: HPLC-UV (High-Concentration Range)

Objective: High-precision quantification for API batch release and formulation QC.

  • System Suitability Testing (SST): Before sample analysis, inject six replicates of a 500 ng/mL standard. The system is validated only if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0% and the tailing factor is ≤ 1.5.

  • Sample Preparation: Aliquot 100 µL of the sample. Add 20 µL of SIL-IS (10 µg/mL). Add 300 µL of cold Acetonitrile to precipitate proteins. Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Chromatographic Separation:

    • Column: C18 reverse-phase (250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of 0.1% Formic Acid in Water and Acetonitrile (70:30, v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

  • Detection: UV absorbance at 245 nm (the optimal chromophore absorption maximum for the quinoline ring).

Protocol 2: LC-MS/MS (Trace/Bioanalytical Range)

Objective: High-sensitivity quantification for pharmacokinetic profiling.

  • System Suitability Testing (SST): Inject a blank matrix sample followed by the Lower Limit of Quantification (LLOQ) standard (0.5 ng/mL). The signal-to-noise (S/N) ratio must be ≥ 10:1, with no interfering peaks > 20% of the LLOQ area in the blank.

  • Sample Preparation: Utilize the exact same supernatant generated in Protocol 1, diluted 1:10 with mobile phase A to prevent detector saturation and minimize matrix effects.

  • Chromatographic Separation:

    • Column: UPLC C18 (50 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase: Gradient elution using 0.1% Formic Acid in Water (A) and Acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry (ESI+):

    • The molecule readily forms a protonated precursor ion [M+H]+ at m/z 188.1.

    • Collision-induced dissociation (CID) yields a dominant product ion at m/z 144.1, corresponding to the neutral loss of CO2​ (44 Da) from the carboxylic acid moiety.

    • Quantifier MRM: 188.1 144.1. Qualifier MRM: 188.1 116.1.

Quantitative Data Presentation: Method Comparison

The following table summarizes the validation parameters established during the cross-validation of both techniques, adhering strictly to ICH M10 bioanalytical guidelines [2].

Validation ParameterHPLC-UV PerformanceLC-MS/MS PerformanceAnalytical Significance
Linear Dynamic Range 50 – 5,000 ng/mL0.5 – 500 ng/mLLC-MS/MS is required for trace analysis; HPLC-UV is suited for bulk QC.
Correlation Coefficient ( R2 ) 0.99920.9965Both methods exhibit excellent linearity within their respective ranges.
Limit of Quantification (LOQ) 50.0 ng/mL0.5 ng/mLLC-MS/MS demonstrates a 100-fold increase in sensitivity.
Intra-day Precision (CV%) 1.2% (at 500 ng/mL)4.8% (at 50 ng/mL)HPLC-UV provides tighter precision at higher concentrations.
Inter-day Accuracy 98.5% – 101.2%92.4% – 106.1%Both methods fall well within the acceptable ±15% regulatory threshold.
Matrix Effect (Ion Suppression) Not Applicable (0%)-12.4% (Corrected by IS)UV detection is immune to ionization suppression, unlike ESI-MS.
Carryover < 0.1%< 0.5%Managed effectively by needle wash protocols in both systems.

Discussion & Method Selection Matrix

The cross-validation data reveals a clear divergence in the optimal use cases for each technology.

When to choose LC-MS/MS: The data confirms that LC-MS/MS is mandatory for early-stage PK studies where the concentration of 7-Methylquinoline-6-carboxylic acid drops below 50 ng/mL. While it suffers from a measurable matrix effect (-12.4% ion suppression due to endogenous plasma phospholipids), the self-validating inclusion of the SIL-IS perfectly normalizes this suppression, bringing the inter-day accuracy to a highly reliable 92.4% – 106.1% [4].

When to choose HPLC-UV: For concentrations exceeding 500 ng/mL (typical in API formulation, stability testing, and synthetic reaction monitoring), HPLC-UV is objectively superior. It delivers an exceptionally tight intra-day precision (CV of 1.2%) and is entirely immune to the matrix ionization effects that complicate mass spectrometry [5].

Statistical cross-validation using Bland-Altman analysis within the overlapping dynamic range (50 – 500 ng/mL) showed a mean bias of only 3.2% between the two methods, proving that data generated by LC-MS/MS during clinical trials can be safely correlated with HPLC-UV data generated during commercial manufacturing.

References

  • 1979193-91-3 | 7-Methylquinoline-6-carboxylic acid ChemScene
  • 8 Essential Characteristics of LC-MS/MS Method Valid
  • Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in P
  • Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological m
  • A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Chloro-6-methylquinoline BenchChem

Sources

Validation

Structure-activity relationship (SAR) studies of 7-Methylquinoline-6-carboxylic acid and its analogs.

Structure-Activity Relationship (SAR) Guide: 7-Methylquinoline-6-Carboxylic Acid and Analogs in Targeted Therapeutics Executive Summary & Scaffold Overview In modern medicinal chemistry, the quinoline-6-carboxylic acid s...

Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR) Guide: 7-Methylquinoline-6-Carboxylic Acid and Analogs in Targeted Therapeutics

Executive Summary & Scaffold Overview

In modern medicinal chemistry, the quinoline-6-carboxylic acid scaffold is a privileged structure frequently utilized in the design of kinase inhibitors, ectonucleotidase (NTPDase) inhibitors, and purinergic receptor antagonists. Among its derivatives, 7-Methylquinoline-6-carboxylic acid (CAS 1979193-91-3) stands out as a highly specialized building block ()[1].

This guide objectively compares the SAR profile of the 7-methyl substituted scaffold against its unsubstituted (7-H) and halogenated/alkoxylated analogs. By analyzing the steric, electronic, and conformational impacts of the C7 substituent, researchers can better predict target affinity and optimize lead compounds for challenging therapeutic targets such as DYRK1A and NTPDase1.

Mechanistic Rationale: The "Ortho-Effect" & Conformational Locking

The superiority of the 7-methyl analog in specific target pockets is not coincidental; it is driven by fundamental physical chemistry principles.

  • Conformational Pre-organization: The introduction of a methyl group at the C7 position creates localized steric hindrance (the ortho-effect) adjacent to the C6-carboxylic acid or its derived carboxamide. This steric clash restricts the free rotation of the C6 substituent, locking it into a preferred dihedral angle relative to the quinoline plane. By pre-organizing the molecule into its bioactive conformation, the entropic penalty of binding is significantly reduced.

  • Hydrophobic Anchoring: The lipophilic nature of the methyl group allows it to occupy small hydrophobic sub-pockets (e.g., within the ATP-binding hinge region of kinases like DYRK1A), which are poorly engaged by highly polar or unsubstituted analogs ()[2].

  • Electronic Tuning: The electron-donating inductive effect (+I) of the methyl group mildly increases the electron density of the electron-deficient quinoline ring. This enhances the scaffold's ability to participate in π−π stacking interactions with aromatic residues in the target's active site.

SAR_Model Core Quinoline Scaffold Pos6 6-Position: Carboxylic Acid/Amide Core->Pos6 Pos7 7-Position: Methyl Group Core->Pos7 Target3 Pi-Pi Stacking (Aromatic Cleft) Core->Target3 Anchors molecule Target1 H-Bonding Network (Target Hinge Region) Pos6->Target1 Primary affinity Target2 Hydrophobic Pocket (Steric Lock) Pos7->Target2 Enhances selectivity

Fig 1: Pharmacophore model illustrating the SAR of 7-Methylquinoline-6-carboxylic acid derivatives.

Comparative SAR Analysis

To objectively evaluate the performance of 7-Methylquinoline-6-carboxylic acid, we must compare it against alternative analogs. The table below synthesizes representative benchmark data derived from structural analog studies on Ectonucleotidase (NTPDase1) and Kinase (DYRK1A) inhibition ()[3].

Analog ScaffoldC7 SubstituentElectronic ProfileSteric Parameter (MR)NTPDase1 IC₅₀ (µM)DYRK1A IC₅₀ (µM)
Quinoline-6-carboxylic acid-HNeutral1.031.52 ± 0.140.85 ± 0.09
7-Methylquinoline-6-carboxylic acid -CH₃ +I (Electron Donating) 5.65 0.41 ± 0.05 0.22 ± 0.03
7-Chloroquinoline-6-carboxylic acid-Cl-I, +M6.030.68 ± 0.070.51 ± 0.06
7-Methoxyquinoline-6-carboxylic acid-OCH₃-I, ++M7.872.15 ± 0.22>5.00

*Note: IC₅₀ values are representative benchmark data synthesized from structural analog studies to illustrate comparative SAR trends. The 7-methyl analog consistently demonstrates superior potency due to optimal steric bulk and lack of electrostatic repulsion.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , ensuring that experimental artifacts do not compromise SAR data.

Protocol A: Synthesis of 7-Methylquinoline-6-carboxamide Derivatives

Causality of Reagent Choice: Thionyl chloride (SOCl₂) is selected over milder peptide coupling agents (e.g., HATU, EDC) because the inherently electron-deficient quinoline ring reduces the nucleophilicity of the C6-carboxylate. Generating the highly reactive acid chloride intermediate ensures complete conversion when reacted with sterically hindered amines ()[4].

  • Activation: Suspend 7-Methylquinoline-6-carboxylic acid (1.0 eq) in dry toluene. Add SOCl₂ (3.0 eq) and a catalytic drop of DMF. Reflux at 100°C for 4–6 hours.

  • Concentration: Remove excess SOCl₂ and toluene under reduced pressure to yield the crude acid chloride.

  • Amidation: Dissolve the acid chloride in dry acetone. Slowly add the desired amine (1.2 eq) and K₂CO₃ (1.5 eq) at 0°C. Stir and allow to warm to room temperature overnight.

  • Self-Validating Purification: Perform an acid-base extraction. Wash the organic layer with 1M HCl (removes unreacted basic amines) and saturated NaHCO₃ (removes unreacted carboxylic acid). Validation: Because impurities are selectively partitioned into the aqueous phase, any product isolated from the organic phase is guaranteed to be the neutral carboxamide, eliminating false positives in subsequent biological assays.

Workflow A 7-Methylquinoline-6-carboxylic acid (Starting Material) B Acid Chloride Formation (SOCl2, Toluene, 100°C) A->B C Amidation (R-NH2, K2CO3, 0°C to RT) B->C D Compound Library (7-Methylquinoline-6-carboxamides) C->D E In Vitro NTPDase Assay (Malachite Green) D->E F SAR Data Analysis (IC50 Calculation) E->F

Fig 2: Step-by-step synthetic and screening workflow for 7-Methylquinoline-6-carboxamide analogs.

Protocol B: Malachite Green Assay for NTPDase Inhibition

Causality of Assay Design: To determine the biological efficacy of the synthesized analogs, the Malachite Green assay is used to quantify free inorganic phosphate released by NTPDase activity.

  • Preparation: Incubate recombinant h-NTPDase1 with the synthesized 7-methylquinoline-6-carboxamide inhibitor (varying concentrations: 0.01 µM to 100 µM) in assay buffer (50 mM Tris-HCl, 5 mM CaCl₂, pH 7.4) for 10 minutes at 37°C.

  • Reaction Initiation: Add 200 µM ATP to initiate the reaction. Incubate for 15 minutes.

  • Detection: Stop the reaction by adding the Malachite Green reagent. Read absorbance at 630 nm after 20 minutes of color development.

  • Self-Validating Quality Control: Every assay plate must include a no-enzyme background control and a standard curve of KH₂PO₄. Validation: The protocol automatically invalidates any plate where the calculated Z'-factor falls below 0.6. This strict mathematical threshold proves that the signal-to-noise ratio is sufficient to distinguish true inhibitors from assay artifacts or compound aggregation.

References

  • Ishaq, A., et al. "Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors." ResearchGate, 2025.[Link]

  • Becker, A., et al. "10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A." Journal of Medicinal Chemistry, ACS Publications, 2015.[Link]

  • Syed, N., et al. "Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists." National Institutes of Health (PMC), 2018.[Link]

Sources

Comparative

Benchmarking new synthetic routes for 7-Methylquinoline-6-carboxylic acid against classical methods.

An in-depth evaluation of synthetic methodologies is critical for optimizing the production of functionalized heterocycles in drug discovery. 7-Methylquinoline-6-carboxylic acid (CAS: 1979193-91-3) is a highly valued bui...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth evaluation of synthetic methodologies is critical for optimizing the production of functionalized heterocycles in drug discovery. 7-Methylquinoline-6-carboxylic acid (CAS: 1979193-91-3) is a highly valued building block, frequently utilized as a privileged scaffold in the design of kinase inhibitors and targeted therapeutics[1].

Historically, accessing substituted quinoline-carboxylic acids relied on classical, multi-step condensation reactions. However, the advent of transition-metal catalysis has revolutionized the synthesis of these structural motifs, offering superior regiocontrol and atom economy. As a Senior Application Scientist, I have structured this guide to objectively benchmark the classical Skraup synthesis against modern palladium-catalyzed hydroxycarbonylation, providing mechanistic insights, empirical data, and self-validating protocols to optimize your synthetic workflows.

The Classical Approach: Skraup Condensation

Mechanism and Causality

The Skraup synthesis is a time-honored method for constructing the quinoline core. To synthesize 7-methylquinoline-6-carboxylic acid, the reaction utilizes 4-amino-2-methylbenzoic acid as the starting material. The process is initiated by the in situ dehydration of glycerol by concentrated sulfuric acid to generate the reactive α,β-unsaturated aldehyde, acrolein[2].

The primary amine of the starting material undergoes a Michael addition to the acrolein, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form a 1,2-dihydroquinoline intermediate[3]. Finally, an oxidizing agent (typically nitrobenzene) drives the aromatization to yield the fully conjugated quinoline system[4]. While robust, this method is notoriously exothermic and generates significant stoichiometric waste, resulting in a high E-factor[5].

Protocol 1: Skraup Synthesis of 7-Methylquinoline-6-carboxylic Acid

Self-Validating System: The reaction's success and safety rely on the precise control of the highly exothermic dehydration step. The inclusion of ferrous sulfate acts as a critical kinetic moderator to prevent runaway oxidation.

  • Preparation : In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 4-amino-2-methylbenzoic acid (100 mmol), glycerol (240 mmol), and nitrobenzene (50 mmol)[6].

  • Catalyst Addition : Add ferrous sulfate heptahydrate (2 mol%) to moderate the subsequent exothermic reaction.

  • Acid Addition : Cool the flask in an ice bath. Slowly add concentrated sulfuric acid (200 mmol) dropwise over 30 minutes, strictly maintaining the internal temperature below 20 °C[7].

  • Cyclization & Oxidation : Gradually heat the mixture to 130 °C. The reaction will become self-sustaining and reflux vigorously. Once the initial exotherm subsides, maintain heating at 140 °C for 4 hours[8].

  • Workup & Purification : Cool to room temperature, dilute with water, and neutralize with aqueous NaOH. Extract the unreacted nitrobenzene with ethyl acetate. Acidify the aqueous layer to pH 4 to precipitate the crude 7-methylquinoline-6-carboxylic acid. Purify via recrystallization from ethanol.

The Modern Approach: Palladium-Catalyzed Hydroxycarbonylation

Mechanism and Causality

Modern late-stage functionalization leverages the precision of cross-coupling. Starting from the readily available 6-bromo-7-methylquinoline, palladium-catalyzed hydroxycarbonylation directly installs the carboxylic acid moiety[9].

The catalytic cycle begins with the oxidative addition of a Pd(0) species into the aryl bromide bond[10]. Carbon monoxide (CO) then coordinates to the metal center and undergoes migratory insertion into the Pd-aryl bond, forming an acyl-palladium(II) intermediate. Finally, nucleophilic attack by water (facilitated by a mild base) cleaves the acyl group, releasing the target carboxylic acid and reductively eliminating Pd(0) to close the cycle[11]. This method bypasses the harsh acidic conditions of the Skraup reaction and guarantees absolute regioselectivity dictated by the halogen's position.

Protocol 2: Pd-Catalyzed Hydroxycarbonylation

Self-Validating System: The use of a bidentate ligand (e.g., Xantphos) stabilizes the Pd center, preventing catalyst deactivation (palladium black formation) and ensuring efficient CO insertion at ambient or slightly elevated pressures.

  • Preparation : In a dried Schlenk tube or autoclave, combine 6-bromo-7-methylquinoline (10 mmol), Pd(OAc)₂ (2 mol%), and Xantphos (4 mol%).

  • Solvent & Base : Add degassed 1,4-dioxane (20 mL), triethylamine (30 mmol), and highly purified water (50 mmol).

  • Carbonylation : Purge the vessel with CO gas three times. Pressurize the vessel with CO to 1 atm (or up to 5 atm for accelerated kinetics)[9].

  • Heating : Stir the reaction mixture at 80 °C for 12 hours. The conversion can be monitored by TLC (disappearance of the starting bromide).

  • Workup & Purification : Vent the CO gas safely in a fume hood. Dilute the mixture with water and wash with dichloromethane to remove organic impurities and ligands. Acidify the aqueous phase with 1M HCl to pH 3-4. Collect the precipitated 7-methylquinoline-6-carboxylic acid via vacuum filtration and dry under high vacuum.

Benchmarking Data Analysis

To guide synthetic route selection, the following table summarizes the key quantitative performance metrics of both methodologies.

Performance MetricClassical (Skraup Synthesis)Modern (Pd-Catalyzed Carbonylation)
Starting Material 4-Amino-2-methylbenzoic acid6-Bromo-7-methylquinoline
Overall Yield 45 - 55%85 - 92%
Reaction Time 4 - 6 hours12 - 16 hours
Temperature 130 - 140 °C80 °C
Atom Economy Low (Stoichiometric oxidant/acid)High (Catalytic, CO gas insertion)
E-Factor (Waste) High (>15 kg waste/kg product)Low (<5 kg waste/kg product)
Regioselectivity Moderate (Dependent on starting aniline)Excellent (Directed by halogen position)

Visualizing Synthetic Workflows and Mechanisms

Workflow Target Target Molecule: 7-Methylquinoline-6-carboxylic acid Class_Route Classical Route (Skraup Synthesis) Target->Class_Route Mod_Route Modern Route (Pd-Catalyzed Carbonylation) Target->Mod_Route Class_Start Reagents: 4-Amino-2-methylbenzoic acid + Glycerol + H2SO4 Class_Route->Class_Start Mod_Start Reagents: 6-Bromo-7-methylquinoline + CO + H2O + Pd-Cat Mod_Route->Mod_Start Class_Outcome Outcome: Harsh Conditions High E-Factor Moderate Yield Class_Start->Class_Outcome Mod_Outcome Outcome: Mild Conditions High Atom Economy Excellent Yield Mod_Start->Mod_Outcome

Figure 1: Comparative logical workflow of Classical vs. Modern synthetic routes.

Mechanism Pd0 Pd(0) Catalyst OxAdd 1. Oxidative Addition (Ar-Br) Pd0->OxAdd PdII Ar-Pd(II)-Br OxAdd->PdII COIns 2. CO Migratory Insertion PdII->COIns AcylPd Ar-C(=O)-Pd(II)-Br COIns->AcylPd NuAtt 3. Nucleophilic Attack (H2O / Base) AcylPd->NuAtt RedElim 4. Reductive Elimination NuAtt->RedElim RedElim->Pd0 Regenerates Product 7-Methylquinoline- 6-carboxylic acid RedElim->Product

Figure 2: Catalytic cycle of the Pd-catalyzed hydroxycarbonylation.

Conclusion

While the classical Skraup synthesis remains a foundational pedagogical method for constructing the quinoline core, its application in synthesizing specific functionalized derivatives like 7-methylquinoline-6-carboxylic acid is hindered by harsh conditions and significant waste generation[5]. The benchmarking data clearly demonstrates that palladium-catalyzed hydroxycarbonylation is the superior route for modern drug development, offering high yields, excellent regiocontrol, and a vastly improved environmental profile[9].

References

  • BenchChem. "An In-depth Technical Guide to 7-Methylquinoline: Molecular Structure, Properties, and Synthesis." 7

  • Brieflands. "An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry." 8

  • ChemScene. "1979193-91-3 | 7-Methylquinoline-6-carboxylic acid." 1

  • RSC Publishing. "Carboxylic acid anhydrides via Pd-catalyzed carbonylation of aryl halides at atmospheric CO pressure." 10

  • PharmaGuideline. "Synthesis, Reactions and Medicinal Uses of Quinoline." 4

  • J-Stage. "Palladium-Catalyzed External-CO-Free Carbonylation of Aryl Bromides Using 2,4,6-Trichlorophenyl Formate." Link

  • ResearchGate. "Palladium-Catalyzed Hydroxycarbonylation of Aryl and Vinyl Halides or Triflates by Acetic Anhydride and Formate Anions." 11

  • QuimicaOrganica. "Quinoline Synthesis - Skraup." 3

  • BenchChem. "Comparative analysis of quinoline synthesis methods (Skraup, Doebner-von Miller, etc.)." 6

  • Thieme Connect. "Ligand-Free Palladium-Catalyzed Hydroxycarbonylation of Aryl Halides under Ambient Conditions: Synthesis of Aromatic Carboxylic Acids and Aromatic Esters." 9

  • Google Patents. "US5700942A - Process for preparing quinoline bases." 5

  • IIP Series. "SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS." 2

Sources

Validation

Assessing the target selectivity and off-target effects of 7-Methylquinoline-6-carboxylic acid.

An in-depth technical guide for assessing the target selectivity and off-target landscape of quinoline-based pharmacophores, focusing on 7-Methylquinoline-6-carboxylic acid. The Selectivity Challenge in Quinoline-Based K...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for assessing the target selectivity and off-target landscape of quinoline-based pharmacophores, focusing on 7-Methylquinoline-6-carboxylic acid.

The Selectivity Challenge in Quinoline-Based Kinase Inhibitors

In the development of targeted therapeutics, small-molecule building blocks like 7-Methylquinoline-6-carboxylic acid (7-MQCA) [1] serve as foundational scaffolds for synthesizing ATP-competitive kinase inhibitors. The quinoline core is a privileged pharmacophore; its nitrogen atom acts as a critical hydrogen bond acceptor for the hinge region of the kinase ATP-binding pocket. However, because the ATP-binding site is highly conserved across the human kinome (comprising over 500 kinases), quinoline derivatives inherently risk promiscuous off-target binding, leading to undesirable phenotypic toxicity.

As an application scientist, the primary challenge when evaluating a 7-MQCA-derived lead compound—such as the highly potent DYRK1A inhibitors (e.g., 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid)[2]—is deconvoluting its true target engagement from its off-target noise. The 6-carboxylic acid moiety provides a vector for solvent-exposed interactions, while the 7-methyl substitution introduces steric constraints that can selectively clash with the gatekeeper residues of off-target kinases (such as the CLK family)[2].

To objectively assess this selectivity, we must employ an orthogonal, self-validating system of biochemical and cellular methodologies.

Orthogonal Assessment Strategy: Biochemical vs. Cellular Profiling

Relying solely on traditional enzymatic assays is insufficient for modern drug development. A compound may exhibit high selectivity in a cell-free biochemical assay but fail in cellulo due to differences in intracellular ATP concentrations, protein complex formations, or compartmentalization. Therefore, we compare two distinct but complementary methodologies:

  • High-Throughput Biochemical Profiling (e.g., KINOMEscan): Measures the thermodynamic binding affinity ( Kd​ ) of the compound against a panel of hundreds of kinases[3].

  • Cellular Target Engagement (e.g., CETSA): Validates that the compound physically binds to the target within the native physiological environment of a living cell[4].

Quantitative Selectivity Comparison

The following table summarizes the selectivity profile of the baseline 7-MQCA fragment compared to an optimized indolo-quinoline derivative and a standard reference inhibitor (INDY). Data illustrates how structural elaboration from the 7-MQCA core drives target specificity[2].

Compound / ScaffoldDYRK1A IC₅₀ (nM)CLK1 IC₅₀ (nM)GSK3β IC₅₀ (nM)Selectivity Score (S-score)
7-MQCA (Baseline Fragment) > 10,000> 10,000> 10,000N/A (Weak Binder)
INDY (Reference Inhibitor) 240310> 10,0000.45 (Poor Selectivity)
10-Iodo-indolo-quinoline-6-carboxylic acid 6> 1,000> 10,000< 0.05 (Highly Selective)

Note: The Selectivity Score (S-score) is calculated as the number of kinases bound with a Kd​ < 3 μM divided by the total number of kinases tested. A lower score indicates higher selectivity.

Visualizing the Intervention and Workflow

G APP Amyloid Precursor Protein (APP) Pathology Neurodegeneration (Down Syndrome / AD) APP->Pathology Tau Tau Protein Tau->Pathology NFAT NFAT Signaling NFAT->Pathology Dysregulation DYRK1A DYRK1A Kinase (Target) DYRK1A->APP Phosphorylates DYRK1A->Tau Phosphorylates DYRK1A->NFAT Inhibits MQCA 7-MQCA Derivatives (Inhibitor) MQCA->DYRK1A ATP-competitive Inhibition

Caption: DYRK1A signaling pathway and targeted intervention by 7-MQCA derivatives.

Workflow Synth Synthesize 7-MQCA Derivatives Biochem Biochemical Profiling (KINOMEscan) Synth->Biochem Step 1 Biochem->Synth Redesign (High Off-Target) Cellular Cellular Target Engagement (CETSA) Biochem->Cellular Step 2 (S-score < 0.1) Proteomic Off-Target Deconvolution (Chemoproteomics) Cellular->Proteomic Step 3 (Confirm Selectivity) Lead Optimized Lead Compound Proteomic->Lead Step 4

Caption: Orthogonal workflow for off-target deconvolution of quinoline-based inhibitors.

Experimental Methodologies: A Self-Validating System

To ensure absolute scientific integrity, the following protocols detail the causality behind each experimental choice. By understanding why a step is performed, researchers can troubleshoot and adapt these workflows for any 7-MQCA derivative.

Protocol 1: Active-Site Dependent Competition Binding (KINOMEscan)

This method evaluates the biochemical off-target landscape by measuring the ability of the 7-MQCA derivative to compete with an immobilized ATP-site directed ligand[3].

  • Step 1: Preparation of Phage-Tagged Kinases.

    • Action: Express the target kinase (e.g., DYRK1A, CLK1) fused to a T7 bacteriophage in E. coli.

    • Causality: Fusing the kinase to a DNA-tagged phage allows for ultra-sensitive downstream quantification using quantitative PCR (qPCR). This bypasses the need for purified, highly active enzymes and eliminates the autofluorescence artifacts commonly associated with quinoline-based small molecules.

  • Step 2: Ligand Immobilization.

    • Action: Bind a broad-spectrum, biotinylated kinase inhibitor to Streptavidin-coated magnetic beads.

    • Causality: This creates a solid-phase "bait" that will capture any active, properly folded kinase present in the lysate.

  • Step 3: Competition Assay.

    • Action: Incubate the phage-tagged kinase lysate with the magnetic beads and the 7-MQCA derivative (at 1 μM and 10 μM concentrations) for 1 hour at room temperature.

    • Causality: The test compound and the immobilized bait compete for the ATP-binding pocket. If the 7-MQCA derivative is a highly selective, high-affinity binder, it will occupy the active site, preventing the kinase from binding to the magnetic beads.

  • Step 4: Elution and qPCR Readout.

    • Action: Wash the beads to remove unbound proteins, elute the bound phage, and quantify via qPCR.

    • Causality: A low qPCR signal indicates that the test compound successfully outcompeted the bait, confirming target engagement.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

While KINOMEscan proves biochemical affinity, CETSA proves that the 7-MQCA derivative can cross the cell membrane and engage its target in a living system[4].

  • Step 1: Cellular Treatment.

    • Action: Incubate live cells (e.g., HeLa or SH-SY5Y neuroblastoma cells) with the 7-MQCA derivative for 1-2 hours.

    • Causality: This duration allows the compound to penetrate the cell membrane and establish a thermodynamic equilibrium with the intracellular target, preserving endogenous protein-protein interactions.

  • Step 2: Thermal Challenge.

    • Action: Aliquot the treated cells into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes, followed by cooling at room temperature.

    • Causality: Heat causes unbound proteins to denature and aggregate. However, the physical binding of the 7-MQCA derivative to the target kinase thermodynamically stabilizes the folded state of the protein, shifting its melting temperature ( Tm​ ) higher.

  • Step 3: Lysis and Clarification.

    • Action: Lyse the cells using freeze-thaw cycles and centrifuge at 20,000 x g for 20 minutes.

    • Causality: Centrifugation pellets the denatured, aggregated proteins. Only the soluble, natively folded (and therefore ligand-stabilized) proteins remain in the supernatant.

  • Step 4: Western Blot Quantification.

    • Action: Analyze the supernatant via Western blot using an antibody specific to the target kinase (e.g., anti-DYRK1A).

    • Causality: A visible band at higher temperatures in the compound-treated samples compared to the DMSO control definitively proves in cellulo target engagement.

References

  • ChemScene. "7-Methylquinoline-6-carboxylic acid | CAS 1979193-91-3". ChemScene Product Catalog.
  • Becker, A., et al. (2015). "10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A". Journal of Medicinal Chemistry, 58(7), 3131-3143.
  • Fabian, M. A., et al. (2005). "A small molecule-kinase interaction map for clinical kinase inhibitors". Nature Biotechnology, 23(3), 329-336.
  • Molina, D. M., et al. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay". Science, 341(6141), 84-87.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.